Acetylalkannin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Acetylalkannin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylalkannin, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on methodologies and quantitative data relevant to researchers and professionals in drug development.
Alkannins and their stereoisomers, shikonins, are potent pharmaceutical substances with a wide spectrum of biological activities, including wound healing, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] this compound is an ester derivative of alkannin, a red pigment found in the roots of various plants belonging to the Boraginaceae family.[1] This guide will delve into the scientific journey of this compound, from its natural sources to its purification and structural elucidation.
Discovery and Natural Occurrence
This compound is primarily isolated from the roots of plants of the Boraginaceae family. Notable species include:
These plants have been used for centuries in traditional medicine, particularly in East Asia, for treating burns, ulcers, and other inflammatory conditions. The red pigments, including this compound, are the major active constituents responsible for these therapeutic effects.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
Isolation and Purification Methodologies
The extraction and purification of this compound from its natural sources are critical steps for its characterization and subsequent use in research and development. Various methods have been employed, each with its own advantages in terms of yield, purity, and scalability.
Data Presentation: Quantitative Analysis of Isolation and Purification Methods
The following table summarizes quantitative data from various studies on the isolation and purification of this compound and related compounds.
| Plant Source | Method | Compound(s) | Yield | Purity | Reference |
| Arnebia euchroma (cell culture) | Preparative HPLC | Acetylshikonin | - | >98% | [4][5] |
| Lithospermum erythrorhizon (cell culture) | - | This compound | 15.3% of total shikonin/alkannin derivatives | - | |
| Arnebia euchroma (dried root) | - | Shikalkin pigment (mixture) | ~8.5% (w/w) | - | |
| Alkanna tinctoria | Supercritical CO₂ Extraction | Total alkannins | 1.47% | - | [6] |
| Arnebia euchroma | Homogenate Extraction | Shikonin | Optimized to maximize yield | - | [7] |
| Arnebia euchroma | Surfactant-assisted ultrasonic extraction | Shikonin | 30.64 mg/L | - |
Experimental Protocols
This protocol is adapted from a method optimized for shikonin extraction and is applicable for the extraction of this compound.[7]
-
Sample Preparation: Air-dry the roots of Arnebia euchroma and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered root material into a homogenizer.
-
Add 78% ethanol as the solvent at a liquid-to-solid ratio of 10.3:1 (mL/g).
-
Homogenize for 4.2 minutes.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
-
Repeated Extraction: For optimal yield, perform a second extraction cycle on the solid residue using fresh solvent.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
This protocol is based on a method for the purification of acetylshikonin from Arnebia euchroma cell suspension cultures and can be adapted for this compound.[4][5]
-
Sample Preparation: Dissolve the crude extract obtained from the initial extraction in a suitable solvent, such as the mobile phase.
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound.
-
Purity Analysis: Assess the purity of the isolated fraction using analytical HPLC. The isolated compound can be obtained with a purity of over 98%.[4][5]
Mandatory Visualization
This compound Biosynthesis Pathway
The biosynthesis of this compound is part of the well-characterized shikonin/alkannin pathway. This pathway originates from two primary metabolic routes: the phenylpropanoid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate pathway, which supplies geranyl diphosphate (GPP).
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound from its plant source.
Caption: General workflow for this compound isolation.
Structural Characterization
The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak would be observed at m/z 330.3. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant fragment ion. Further fragmentation of the isoprenyl side chain would also be expected.
Conclusion
This compound continues to be a compound of high interest due to its significant biological activities. This technical guide has provided a comprehensive overview of its discovery from natural sources, detailed methodologies for its isolation and purification, and an outline of its structural characterization. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals engaged in the study and development of this promising natural product. Further research to establish a complete and publicly available spectroscopic database for this compound will be crucial for facilitating its broader investigation and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of shikonin derivatives by cell suspension cultures of Lithospermum erythrorhizon | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Acetylalkannin for Researchers and Drug Development Professionals
Abstract: Acetylalkannin, a potent naphthoquinone derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the primary plant sources, presents quantitative data on the concentration of this compound and its derivatives, outlines comprehensive experimental protocols for extraction and analysis, and explores the compound's interaction with key signaling pathways.
Introduction to this compound
This compound is a naturally occurring red pigment belonging to the naphthoquinone class of compounds. It is an ester derivative of alkannin, which, along with its enantiomer shikonin, is renowned for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The growing body of research on this compound underscores its potential as a lead compound in the development of novel therapeutics. Understanding its natural origins is the first critical step in harnessing its full potential.
Primary Natural Sources of this compound
This compound is predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine across Europe and Asia. The primary genera known to produce this compound and related naphthoquinones are Alkanna, Arnebia, and Onosma.
-
Genus Alkanna : Species within this genus, particularly Alkanna tinctoria (dyer's alkanet), are well-documented sources of alkannin and its esters, including this compound.[1] The roots of A. tinctoria are rich in these pigments, which are responsible for their characteristic red color.[2][3]
-
Genus Arnebia : Several species of Arnebia, such as Arnebia euchroma and Arnebia nobilis, are known to contain this compound and its enantiomer, acetylshikonin.[4] A. euchroma, in particular, is a significant source of various shikonin derivatives and is used in traditional Chinese medicine.[4]
-
Genus Onosma : Various species of Onosma, including Onosma confertum and Onosma argentatum, have been identified as producers of this compound and other naphthoquinone derivatives.[5] Phytochemical studies of this genus have consistently revealed the presence of these bioactive compounds.[6]
Quantitative Analysis of this compound and Derivatives in Natural Sources
The concentration of this compound and its related compounds can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.[2] High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.[7][8]
Table 1: Relative Content of Major Naphthoquinone Derivatives in Selected Boraginaceae Species
| Plant Species | Major Naphthoquinone Derivatives | Relative Content (%) | Reference |
| Alkanna tinctoria | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, This compound | Varies among populations | [8] |
| Arnebia euchroma | Shikonin, Acetylshikonin , β,β-dimethylacrylshikonin | Not specified | [5] |
| Onosma confertum | β,β-dimethylacrylshikonin, Acetylshikonin | 60.6, 14.6 | [9] |
Note: The table presents the relative abundance of major derivatives as reported in the cited literature. Absolute concentrations can vary.
Experimental Protocols
Extraction of this compound from Plant Roots
The following protocol is a generalized procedure for the extraction of this compound and other naphthoquinones from the roots of Boraginaceae species.
Materials and Reagents:
-
Dried and powdered root material of Alkanna tinctoria, Arnebia euchroma, or Onosma spp.
-
n-Hexane
-
Dichloromethane
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
-
Glassware (beakers, flasks)
Procedure:
-
Maceration: Soak the powdered root material in n-hexane at room temperature for 24-48 hours to defat the plant material.
-
Filtration: Filter the mixture to separate the plant material from the n-hexane. Discard the hexane extract.
-
Extraction: Macerate the defatted plant material in dichloromethane or a mixture of n-hexane and dichloromethane at room temperature for 24-48 hours with occasional shaking. This step extracts the less polar naphthoquinones, including this compound.
-
Concentration: Filter the dichloromethane extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract rich in this compound.
-
Further Extraction (Optional): The remaining plant material can be further extracted with a more polar solvent like methanol to isolate more polar compounds.
Isolation and Purification of this compound by Chromatography
Materials and Reagents:
-
Crude naphthoquinone extract
-
Silica gel for column chromatography
-
Solvent system (e.g., n-hexane:ethyl acetate gradient)
-
Thin Layer Chromatography (TLC) plates
-
HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile:water gradient)
-
This compound standard
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (visualized as a red spot on the TLC plate).
-
-
Preparative HPLC:
-
Further purify the combined fractions using a preparative HPLC system with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water.
-
Collect the peak corresponding to this compound, identified by comparison with a standard.
-
Evaporate the solvent to obtain pure this compound.
-
Quantification of this compound by HPLC-DAD
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 515-520 nm for naphthoquinones.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathway and Signaling Interactions
Biosynthesis of this compound
This compound is a downstream product of the shikonin/alkannin biosynthetic pathway. This pathway originates from two primary precursor pathways: the phenylpropanoid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate (MVA) pathway, which yields geranyl pyrophosphate (GPP). The key steps leading to alkannin are the condensation of PHB and GPP, followed by a series of hydroxylation, cyclization, and dehydrogenation reactions. The final step in the formation of this compound is the esterification of the alkannin side chain, a reaction catalyzed by an acyltransferase.
Biosynthesis of this compound from primary metabolic pathways.
Signaling Pathways and Drug Development Implications
Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, highlighting its potential as a therapeutic agent.
ATM/DDR Pathway Inhibition: A significant finding is the ability of this compound to target and inhibit the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[10] By inducing the caspase-dependent degradation of ATM, this compound can suppress the DDR signaling cascade. This action has been shown to sensitize cancer cells to platinum-based chemotherapeutic agents like cisplatin, suggesting a promising role for this compound as a chemosensitizer in cancer treatment.[10]
This compound inhibits the ATM/DDR pathway, sensitizing cancer cells to cisplatin.
The broader class of shikonin and alkannin derivatives has been shown to interact with various other signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer progression.[5] Further research into the specific effects of this compound on these pathways will be vital for its development as a targeted therapeutic.
Conclusion
This compound, sourced from the roots of several Boraginaceae species, presents a compelling profile for drug development, particularly in oncology. This guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its known molecular interactions. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product. Future investigations should focus on elucidating the full spectrum of its signaling pathway interactions and optimizing its extraction and synthesis for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite Production in Alkanna tinctoria Links Plant Development with the Recruitment of Individual Members of Microbiome Thriving at the Root-Soil Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the mechanism of Arnebia euchroma on leukemia via network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Acetylalkannin: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for Drug Development Professionals, Researchers, and Scientists.
Acetylalkannin, a potent bioactive naphthoquinone, and its enantiomer acetylshikonin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are derivatives of alkannin and shikonin, which are naturally produced in the roots of several plant species belonging to the Boraginaceae family, most notably Lithospermum erythrorhizon. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, summarizing the available quantitative data, and presenting detailed experimental protocols for the key cited experiments.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from two primary precursor molecules: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). PHB is derived from the phenylpropanoid pathway, while GPP is synthesized through the mevalonate pathway. The dedicated pathway to this compound proceeds through a series of enzymatic reactions primarily localized in the endoplasmic reticulum.
The key enzymatic steps are:
-
Geranylation of p-Hydroxybenzoic Acid: The first committed step is the prenylation of PHB with GPP to form 3-geranyl-4-hydroxybenzoate (GBA). This reaction is catalyzed by the enzyme p-hydroxybenzoate-geranyltransferase (PGT) .[1]
-
Hydroxylation and Decarboxylation: GBA is then believed to undergo a series of modifications, including hydroxylation and decarboxylation, to form geranylhydroquinone (GHQ). The exact enzymatic players and the order of these steps are still under investigation.
-
Hydroxylation of Geranylhydroquinone: The isoprenoid side chain of GHQ is hydroxylated at the 3''-position to produce 3''-hydroxygeranylhydroquinone. This critical step is catalyzed by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase (CYP76B74) .[1]
-
Cyclization and Subsequent Modifications: 3''-hydroxygeranylhydroquinone undergoes cyclization and further modifications to form the naphthoquinone scaffold of deoxyshikonin/deoxyalkannin. The enzymes responsible for these steps have not yet been fully characterized.
-
Hydroxylation to form Alkannin: Deoxyalkannin is then hydroxylated to form alkannin.
-
Enantiomer-Specific Acetylation: The final step in the formation of this compound is the transfer of an acetyl group from acetyl-CoA to the side-chain hydroxyl group of alkannin. This reaction is catalyzed by the enantiomer-specific enzyme alkannin O-acyltransferase (LeAAT1) . A parallel enzyme, shikonin O-acyltransferase (LeSAT1), is responsible for the acetylation of shikonin to form acetylshikonin.[1]
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available kinetic data for the key enzymes in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of p-Hydroxybenzoate-Geranyltransferase (PGT) from Lithospermum erythrorhizon
| Substrate | Km (µM) | Vmax or kcat | Source |
| p-Hydroxybenzoate | 18.4 | Not Reported | [2] |
| Geranyl Pyrophosphate (GPP) | 13.8 | Not Reported | [2] |
Table 2: Kinetic Parameters of Geranylhydroquinone 3''-Hydroxylase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol mg⁻¹ min⁻¹) or kcat | Source |
| Lithospermum erythrorhizon | Geranylhydroquinone (GHQ) | 1.5 (apparent) | Not Reported | [1] |
Table 3: Kinetic Parameters of Alkannin O-Acyltransferase (LeAAT1) from Lithospermum erythrorhizon
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Alkannin | 54 | 0.69 | 12,700 | |
| Acetyl-CoA | 21 | 0.72 | 34,200 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.
Protocol 1: In Vitro Assay for p-Hydroxybenzoate-Geranyltransferase (PGT) Activity
This protocol is adapted from the method used for the purification and characterization of PGT from Lithospermum erythrorhizon cell cultures.[2]
1. Enzyme Preparation (Solubilization from Microsomes):
- Harvest L. erythrorhizon cells and prepare microsomal fractions by differential centrifugation.
- Resuspend the microsomal pellet in a solubilization buffer containing a suitable detergent (e.g., digitonin) to extract the membrane-bound PGT.
- Centrifuge to remove insoluble material, the supernatant contains the solubilized enzyme.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- Magnesium ions (as MgCl₂)
- p-Hydroxybenzoate (substrate)
- Geranyl pyrophosphate (GPP) (substrate)
- Solubilized enzyme preparation
3. Reaction Incubation:
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.
4. Product Extraction and Analysis:
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the product, 3-geranyl-4-hydroxybenzoate (GBA).
- Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: In Vitro Assay for Geranylhydroquinone 3''-Hydroxylase (CYP76B74) Activity
This protocol is based on the characterization of CYP76B74 from Lithospermum erythrorhizon.[1]
1. Enzyme Source:
- Microsomal fraction from L. erythrorhizon cell cultures or a heterologous expression system (e.g., yeast) expressing the CYP76B74 enzyme.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Potassium phosphate buffer (pH 7.4)
- Geranylhydroquinone (GHQ) (substrate)
- NADPH (cofactor)
- Microsomal preparation containing the enzyme
3. Reaction Incubation:
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
4. Product Extraction and Analysis:
- Terminate the reaction and extract the product, 3''-hydroxygeranylhydroquinone, with an organic solvent.
- Analyze the product using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: In Vitro Assay for Alkannin O-Acyltransferase (LeAAT1) Activity
This protocol is for the characterization of recombinant LeAAT1.
1. Recombinant Enzyme Expression and Purification:
- Clone the LeAAT1 cDNA into an appropriate expression vector (e.g., pET vector for E. coli).
- Express the recombinant protein in a suitable host strain.
- Purify the His-tagged LeAAT1 protein using affinity chromatography (e.g., Ni-NTA resin).
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- MES buffer (pH 6.5)
- Alkannin (acyl acceptor substrate)
- Acetyl-CoA (acyl donor substrate)
- Purified recombinant LeAAT1 enzyme
3. Reaction Incubation:
- Incubate the reaction at 30°C for a defined period.
4. Product Analysis:
- Extract the product, this compound, with ethyl acetate.
- Analyze the product by chiral HPLC to separate this compound from any potential side products and unreacted alkannin.
Protocol 4: Quantification of this compound and Intermediates by LC-MS/MS
This is a general guideline for developing a quantitative LC-MS/MS method.
1. Sample Preparation:
- Extract metabolites from plant material or cell cultures using a suitable solvent (e.g., methanol or ethyl acetate).
- Centrifuge to remove cell debris and filter the supernatant.
- Concentrate the extract and reconstitute in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC) Separation:
- Use a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Optimize the gradient to achieve good separation of the target analytes.
3. Mass Spectrometry (MS) Detection:
- Use a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
- Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Optimize the precursor ion and product ion transitions for each analyte (this compound and its precursors).
- Develop a calibration curve using authentic standards to quantify the concentration of each compound in the samples.
Visualizations of Pathways and Workflows
References
An In-depth Technical Guide to Acetylalkannin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylalkannin is a naturally occurring isohexenylnaphthazarin pigment, predominantly isolated from the roots of various plants belonging to the Boraginaceae family, such as Arnebia euchroma, Alkanna tinctoria, and Arnebia purpurea.[1] It is a derivative of alkannin and its enantiomer, shikonin. These compounds have a long history of use in traditional medicine for their potent wound healing and anti-inflammatory properties.[1][2][3] Modern scientific investigation has further elucidated the diverse pharmacological activities of this compound, including antimicrobial, cytotoxic, and anti-tumor effects, making it a compound of significant interest for contemporary drug discovery and development.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application.
Chemical Structure and Physicochemical Properties
This compound possesses a core naphthazarin scaffold, characterized by a 5,8-dihydroxy-1,4-naphthoquinone ring system, with an acetylated isohexenyl side chain. This structure is fundamental to its chemical and biological properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | PubChem |
| CAS Number | 34232-27-4 | MedChemExpress[1] |
| Molecular Formula | C₁₈H₁₈O₆ | MedChemExpress[1] |
| SMILES | CC(=CC--INVALID-LINK--OC(=O)C)C | PubChem |
| InChI | InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 | PubChem |
| InChIKey | WNFXUXZJJKTDOZ-HNNXBMFYSA-N | PubChem |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 330.33 g/mol | MedChemExpress[1] |
| Appearance | Powder | ChemNorm[5] |
| Purity | >98.0% (HPLC) | AbMole BioScience[4] |
| Solubility | DMSO: ≥ 33 mg/mL | AbMole BioScience[4] |
| Methanol, Ethyl Acetate, Acetonitrile | Push Bio-technology[6] | |
| Storage Conditions | 4°C, protect from light | AbMole BioScience[4] |
| -20°C under seal in a dry, ventilated environment | ChemNorm[5] |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, which are summarized below.
Antimicrobial Activity
This compound has demonstrated significant efficacy against a range of human pathogens. Its antimicrobial action makes it a candidate for the development of new treatments for infectious diseases.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound
| Pathogen | MIC (µg/mL) | Source |
| Bacillus subtilis | 28 | Der Pharma Chemica |
| Enterococcus faecalis | 28 | Der Pharma Chemica |
| Escherichia coli | 12 | Der Pharma Chemica |
| Pseudomonas aeruginosa | 12 | Der Pharma Chemica |
Cytotoxic and Anti-Tumor Activity
A growing body of evidence highlights the potent cytotoxic effects of this compound against various cancer cell lines.[7][8] Its mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][9]
Table 4: Cytotoxic Activity of this compound and its Derivatives
| Cell Line | Compound | IC₅₀ (µM) | Source |
| Various Cancer Cell Lines | Mono-O-methylated alkannin derivatives | 0.09 - 14.07 | ResearchGate[8] |
| Renal Cell Carcinoma (A498) | Acetylshikonin | Sub-G1 arrest observed | PMC[10] |
| Renal Cell Carcinoma (ACHN) | Acetylshikonin | Sub-G1 arrest observed | PMC[10] |
| Huh-7 (Liver Cancer) | This compound (in combination with Cisplatin) | Enhances Cisplatin sensitivity 8.0-fold | PubMed[7] |
| A549 (Lung Cancer) | This compound (in combination with Cisplatin) | Enhances Cisplatin sensitivity 22.5-fold | PubMed[7] |
Anti-Inflammatory and Wound Healing Properties
Traditionally, preparations containing this compound have been used to treat wounds and inflammatory conditions.[1][3] Scientific studies have validated these uses, demonstrating that this compound can significantly improve wound healing phases and exhibits anti-inflammatory effects.[1] The anti-inflammatory activity is comparable to that of its enantiomer, shikonin.[11]
Mechanisms of Action and Signaling Pathways
This compound exerts its diverse biological effects by modulating multiple cellular signaling pathways.
ATM/DDR Pathway Inhibition in Cancer
In the context of cancer therapy, this compound has been identified as an inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the DNA Damage Response (DDR) pathway. By targeting ATM, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[7]
Induction of Apoptosis via ROS and JNK/p38 MAPK Pathways
This compound and its parent compound, alkannin, can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] This leads to mitochondrial dysfunction and the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK.[5]
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Alkannins and shikonins: a new class of wound healing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkannin and shikonin: effect on free radical processes and on inflammation - a preliminary pharmacochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkannin induces cytotoxic autophagy and apoptosis by promoting ROS-mediated mitochondrial dysfunction and activation of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkannin exerts antitumor properties in cutaneous squamous cell carcinoma by inducing apoptosis and shifting the M1/M2 polarization of tumor‐associated macrophages by upregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Acetylalkannin: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Acetylalkannin, a notable isohexenylnaphthazarin pigment. The information compiled herein is intended to support research, formulation, and drug development activities by providing key data on its solubility in various solvent systems, standardized experimental protocols for solubility determination, and insights into its molecular interactions.
Executive Summary
This compound, a derivative of the potent bioactive compound alkannin, exhibits a lipophilic nature, leading to poor aqueous solubility but significant solubility in certain organic solvents and formulated solvent systems. This guide consolidates available quantitative and qualitative solubility data, presents a standard methodology for its experimental determination, and visualizes relevant biological pathways and analytical workflows to provide a comprehensive resource for professionals in the field.
Solubility Data
The solubility of this compound has been determined in a range of solvents and solvent systems. While comprehensive quantitative data across a wide array of pure organic solvents is limited in publicly available literature, key data points have been established. The following tables summarize the known solubility profile of this compound.
Table 1: Quantitative Solubility of this compound
| Solvent/System | Concentration [mg/mL] | Concentration [mM] | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 302.73 mM | In Vitro Preparation | Ultrasonic assistance may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.91 mg/mL | 11.84 mM | In Vivo Formulation Protocol | A clear solution is achieved; saturation point is not specified.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 7.57 mM | In Vivo Formulation Protocol | A clear solution is achieved; saturation point is not specified.[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Methanol | Soluble | Product Information[2] |
| Ethyl Acetate | Soluble | Product Information[2] |
| Acetonitrile | Soluble | Product Information[2] |
| Water | Poorly Soluble/Insoluble | Inferred from the need for organic solvents and formulation aids. |
| Hexane, Chloroform | Likely Soluble | Used for extraction of related naphthoquinones.[3] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The following protocol describes a standardized approach for determining the thermodynamic solubility of this compound in a given solvent, based on the widely accepted shake-flask method.
3.1 Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at an appropriate wavelength (e.g., 520 nm for naphthoquinones).
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualized Pathways and Workflows
To provide further context for the application of this compound, the following diagrams illustrate a key anti-inflammatory signaling pathway modulated by its parent compound, alkannin, and a general workflow for its isolation and analysis.
The diagram above illustrates how alkannin, the parent compound of this compound, is proposed to exert its anti-inflammatory effects. It inhibits the lipopolysaccharide (LPS)-induced activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] This dual inhibition prevents the nuclear translocation of NF-κB and suppresses the phosphorylation of key MAPK proteins, ultimately leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
This workflow outlines the typical steps for obtaining pure this compound from its natural source for research purposes. The process begins with the solvent extraction from the raw plant material, followed by concentration to yield a crude extract.[5] This extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.[2] The purity and identity of the final isolated this compound are confirmed using analytical techniques such as HPLC with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation of Acetylalkannin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylalkannin, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community due to its potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various environmental conditions, its degradation pathways, and the signaling pathways it influences. The information presented herein is intended to support researchers and drug development professionals in designing stable formulations and predicting the shelf-life of this compound-based products.
Chemical Stability of this compound
This compound, like other shikonin derivatives, is susceptible to degradation when exposed to certain environmental factors, primarily light, elevated temperatures, and alkaline pH. The stability of these compounds is crucial for maintaining their therapeutic efficacy and ensuring the safety of pharmaceutical preparations.
Data Presentation: Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of acetylshikonin, the enantiomer of this compound. It is presumed that this compound exhibits a similar stability profile.
| Parameter | Condition | Value | Reference |
| Thermal Stability | |||
| Half-life (t½) | 60°C in 50% EtOH/H₂O (pH 3.0) | 40-50 hours | [1] |
| Photostability | |||
| Half-life (t½) | 20,000 lx light intensity | 4.2-5.1 hours | [1] |
Note: Data is for acetylshikonin and is used as a proxy for this compound due to a lack of specific data for the latter. Further studies are required to establish the precise stability profile of this compound.
Degradation Pathways
The degradation of this compound is thought to proceed through several pathways, including photodegradation, thermal decomposition, and hydrolysis, particularly under alkaline conditions. While the complete degradation pathways and the precise structures of all degradation products have not been exhaustively characterized in the literature, it is known that the naphthoquinone core is susceptible to modification. Polymerization has also been noted as a potential degradation route for related compounds in alkaline media and at high temperatures.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible assessment of drug substance stability. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.
Protocol 1: Forced Degradation Study - General Guideline
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[2] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at room temperature.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[3]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 40-80°C) in a calibrated oven.[2]
-
Photodegradation: Expose a solution of this compound to a controlled light source, such as a cool white fluorescent lamp providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products and process impurities.
Methodology:
-
Column Selection: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during forced degradation studies.
Signaling Pathways and Visualization
This compound has been shown to interact with key cellular signaling pathways, particularly those involved in DNA damage response and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action.
ATM/DDR Signaling Pathway
This compound has been identified as an inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA Damage Response (DDR) pathway. By targeting ATM, this compound can sensitize cancer cells to DNA-damaging agents like cisplatin.
Caption: this compound inhibits the ATM-mediated DNA Damage Response pathway.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a drug substance like this compound involves a series of steps from sample preparation to data analysis.
Caption: A generalized experimental workflow for this compound stability testing.
References
biological activity of Acetylalkannin in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of Acetylalkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naphthoquinone derivative found in the roots of plants from the Boraginaceae family, has garnered significant scientific interest for its diverse pharmacological properties. As an ester derivative of alkannin, it shares a chiral relationship with acetylshikonin, and these compounds are often investigated collectively due to their similar biological effects. Emerging evidence highlights this compound and its isomer as potent agents with a wide spectrum of in vitro activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. This document provides a comprehensive technical overview of the in vitro biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.
Anticancer Activity
This compound and its isomer, acetylshikonin, exhibit significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1]
Quantitative Cytotoxicity Data
The in vitro anticancer efficacy of acetylshikonin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| SiHa | Cervical Cancer | Growth inhibition in a dose-dependent manner (0.025 - 0.25 µg/ml tested) | [2] |
| Hela | Cervical Cancer | Significant growth inhibition only after 48h treatment | [2] |
| A375 | Melanoma | Induced apoptosis; suppressed migration and invasion | [1] |
| B16F10 | Melanoma | Synergistic effect when co-treated with pterostilbene | [1] |
| HCT116 | Colon Cancer | Acetylshikonin/β-cyclodextrin complex induced apoptosis | [1] |
| HT29 | Colon Cancer | Dose-dependent proliferation suppression | [1] |
| DLD-1 | Colon Cancer | Dose-dependent proliferation suppression | [1] |
| Caco-2 | Colon Cancer | Dose-dependent proliferation suppression | [1] |
Mechanisms of Anticancer Action
-
Apoptosis Induction : Acetylshikonin has been shown to induce apoptosis in cancer cells. In cervical cancer (SiHa) cells, this is achieved through the activation of caspase-3 and caspase-8.[2] In colon cancer (HCT116) cells, an acetylshikonin/β-cyclodextrin complex induced apoptosis by decreasing the Bcl-2/Bax ratio and activating caspase-3.[1]
-
Cell Cycle Arrest : The compound effectively halts the cell cycle progression in cancer cells. In SiHa cells, acetylshikonin treatment led to an increase in the proportion of cells in the S phase and a decrease in the G2/M phase, indicating a blockage of the transition from S to G2/M.[2] Similarly, in colon cancer cells, it induced cell cycle arrest at the G0/G1 phase.[1]
-
Inhibition of Metastasis : In melanoma A375 cells, acetylshikonin suppressed cell migration and invasion by reversing the epithelial-mesenchymal transition (EMT) process.[1]
Involved Signaling Pathways
Acetylshikonin exerts its anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and survival and is often hyperactivated in cancer.[3][4] Acetylshikonin has been demonstrated to suppress the proliferation of colon cancer cells and melanoma cells by inhibiting the PI3K/Akt/mTOR pathway.[1]
-
p53 Pathway : The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis. The synergistic anticancer effect of acetylshikonin and pterostilbene in B16F10 melanoma cells was attributed to the activation of the p53 pathway.[1]
Anti-inflammatory, Antioxidant, and Antibacterial Activities
Beyond its anticancer effects, this compound possesses a range of other valuable biological properties.[1]
Anti-inflammatory and Antioxidant Effects
Acetylshikonin is reported to have anti-inflammatory and antioxidative properties, although detailed quantitative in vitro data is less prevalent in the reviewed literature compared to its anticancer activity.[1] The general mechanism for anti-inflammatory action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6), frequently through the inhibition of pathways like NF-κB.[5][6] Antioxidant activity is typically assessed by measuring the compound's ability to scavenge free radicals.[7]
Antibacterial Activity
Acetylshikonin has demonstrated antibacterial effects against various species of oral bacteria.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Porphyromonas gingivalis | 0.04 mg/mL | [1] |
| Fusobacterium nucleatum | 0.08 mg/mL | [1] |
| Streptococcus mutans | 0.08 mg/mL | [1] |
Experimental Protocols
The in vitro evaluation of this compound's biological activities relies on a suite of standardized assays.[8]
General Workflow for Anticancer Screening
Cell Viability/Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation : The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Flow cytometry with Annexin V and PI staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation : Cells are treated with this compound for a desired time, then harvested and washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation : The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Analysis : The stained cells are analyzed by a flow cytometer.
-
Annexin V-/PI- : Live cells.
-
Annexin V+/PI- : Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).
-
Annexin V+/PI+ : Late apoptotic or necrotic cells (cell membrane has lost integrity).
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][10]
-
Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Reaction : Various concentrations of this compound are mixed with the DPPH solution. A control containing only DPPH and the solvent is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.
-
Measurement : The absorbance of the solutions is measured spectrophotometrically (around 517 nm). The purple color of the DPPH radical fades upon reduction by an antioxidant.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is absorbance. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.[11]
Conclusion
In vitro studies have robustly demonstrated that this compound is a promising natural compound with significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways like PI3K/Akt/mTOR, mark it as a strong candidate for further drug development. Furthermore, its documented antibacterial properties broaden its potential therapeutic applications. The experimental protocols and mechanistic insights detailed in this guide provide a foundational framework for researchers and scientists aiming to explore and harness the full potential of this compound in drug discovery and development.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro elucidation of antioxidant, antiproliferative, and apoptotic potential of yeast-derived β-1,3-glucan particles against cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Acetylalkannin from Arnebia euchroma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetylalkannin, a bioactive naphthoquinone, is a significant secondary metabolite found in the roots of several plants belonging to the Boraginaceae family, most notably Arnebia euchroma, Lithospermum erythrorhizon, and Alkanna tinctoria.[1][2][3] These compounds and their derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.[1][4][5] This document provides a detailed protocol for the extraction and purification of this compound from the roots of Arnebia euchroma.
I. Quantitative Data Summary
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and duration. The following table summarizes quantitative data from various studies on the extraction of naphthoquinones from Arnebia euchroma and related species.
| Parameter | Value | Plant Source | Extraction Method | Notes | Reference |
| Solvent | n-hexane | Arnebia euchroma | Soxhlet | --- | [6] |
| 78% Ethanol | Arnebia euchroma | Homogenate | Optimal for shikonin extraction | [7][8] | |
| Ethanol | Arnebia euchroma | Maceration | --- | [9] | |
| Chloroform | Arnebia euchroma | Maceration | --- | [9] | |
| n-hexane | Alkanna tinctoria | Not specified | Used for root bark extraction | [2] | |
| Extraction Time | 4.2 minutes | Arnebia euchroma | Homogenate | For shikonin | [7][8] |
| 72 hours | Arnebia euchroma | Soxhlet | --- | [6] | |
| 7 days | Arnebia euchroma | Maceration | At room temperature | [9] | |
| Liquid-to-Solid Ratio | 10.3 mL/g | Arnebia euchroma | Homogenate | For shikonin | [7][8] |
| Purity of Isolated Compound | >98% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin | [10][11] |
| Recovery | 94.7-96.8% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin | [10][11] |
II. Experimental Protocols
This section details a generalized protocol for the extraction and purification of this compound from the dried roots of Arnebia euchroma.
A. Pre-Extraction Preparation
-
Plant Material: Obtain dried roots of Arnebia euchroma.
-
Grinding: Grind the dried roots into a fine powder to increase the surface area for efficient extraction.
B. Extraction Protocol: Soxhlet Extraction
This protocol is based on a method described for the extraction of related compounds from Arnebia euchroma.[6]
-
Apparatus Setup: Assemble a Soxhlet apparatus.
-
Sample Loading: Place the powdered root material into a thimble.
-
Solvent Addition: Fill the round-bottom flask with n-hexane.
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble containing the plant material. This process is allowed to continue for 72 hours to ensure thorough extraction.[6]
-
Solvent Evaporation: After extraction, the n-hexane is evaporated under reduced pressure using a rotary evaporator to yield a red residue.
C. Alternative Extraction Protocol: Maceration
A simpler, though potentially less efficient, method is maceration.[9]
-
Soaking: Submerge the powdered root material in a suitable solvent (e.g., ethanol, chloroform, or n-hexane) in a sealed container.[9]
-
Agitation: Stir the mixture at room temperature for an extended period (e.g., 7 days).[9]
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
D. Purification Protocol: Column Chromatography and HPLC
The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.
-
Silica Gel Column Chromatography:
-
Pack a chromatography column with silica gel.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the fractions containing this compound can be further purified using preparative HPLC.
-
An isocratic mobile phase of acetonitrile/methanol (95:5) has been shown to be effective for separating shikonin derivatives.[10][11]
-
The purity of the isolated compound can be assessed using analytical HPLC. Purity greater than 98% has been achieved for related compounds using this method.[10][11]
-
III. Visualizations
A. Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
B. Factors Influencing this compound Extraction Yield
References
- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H18O6 | CID 9967285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. botanika.wum.edu.pl [botanika.wum.edu.pl]
- 7. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of shikonin homogenate extraction from Arnebia euchroma using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Acetylalkannin by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylalkannin, a naturally occurring naphthoquinone pigment, and its enantiomer, acetylshikonin, are predominantly found in the roots of plants from the Boraginaceae family, such as Arnebia euchroma and Alkanna tinctoria.[1] These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their wide range of biological activities, including anticancer, anti-inflammatory, and wound-healing properties.[2] Acetylshikonin, for instance, has been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic proteins and caspases.[3][4] The purification of this compound is a critical step for its characterization, pharmacological evaluation, and potential therapeutic applications.
This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and traditional column chromatography.
Data Presentation: Comparison of Chromatographic Techniques
The following table summarizes the quantitative data associated with different methods for this compound purification, offering a comparative overview to aid in technique selection.
| Parameter | Preparative HPLC | High-Speed Counter-Current Chromatography (HSCCC) | Column Chromatography (Silica Gel/Sephadex LH-20) |
| Stationary Phase | C18 Reversed-Phase | Liquid (Two-immiscible phases) | Silica Gel, Sephadex LH-20 |
| Typical Mobile Phase | Acetonitrile/Methanol (95:5 v/v) (Isocratic)[2][4] | n-Hexane-Ethyl Acetate-Methanol-Water systems | Gradient of n-Hexane and Ethyl Acetate |
| Purity Achieved | >98%[2][4] | High purity achievable | Variable, generally lower than HPLC and HSCCC |
| Recovery Rate | 94.7 - 96.8%[2][4] | High, due to no irreversible adsorption | Lower, potential for sample loss on solid support |
| Throughput | Moderate to High | High, suitable for large-scale separation | Low to Moderate |
| Key Advantages | High resolution and purity | No solid support, high sample loading, cost-effective[5] | Low cost of materials, simple setup |
| Key Disadvantages | Higher cost of columns and solvents | Requires specialized equipment | Lower resolution, potential for irreversible adsorption |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative HPLC
This protocol outlines a rapid and efficient method for the purification of this compound from a crude extract of Arnebia euchroma.[2][4]
1. Materials and Equipment:
-
Crude extract of Arnebia euchroma containing this compound
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm)
-
HPLC-grade acetonitrile and methanol
-
Filtration apparatus (0.45 µm filter)
-
Rotary evaporator
2. Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the mobile phase (acetonitrile/methanol 95:5).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and methanol (95:5 v/v).[2][4]
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 254 nm and 520 nm (for monitoring the red pigment).
-
Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a small injection to determine the retention time of this compound.
4. Purification Procedure:
-
Equilibrate the preparative HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the separation and collect the fraction corresponding to the this compound peak based on its retention time.
-
Combine the collected fractions containing pure this compound.
-
Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption.[5]
1. Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Crude extract of Arnebia euchroma
-
HPLC-grade n-hexane, ethyl acetate, methanol, and water
-
Separatory funnel
-
Analytical HPLC system for fraction analysis
2. Solvent System Selection:
-
The selection of a suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for separating moderately polar compounds like this compound is the n-hexane-ethyl acetate-methanol-water system.[6]
-
Prepare a mixture of n-hexane:ethyl acetate:methanol:water in a ratio of, for example, 5:5:5:5 (v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the elution mode).
3. HSCCC Operation:
-
Stationary Phase Filling: Fill the HSCCC column with the stationary phase (upper phase).
-
Mobile Phase Pumping: Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Rotation Speed: Set the rotational speed of the centrifuge (e.g., 850 rpm) to retain the stationary phase.[6]
-
Sample Injection: Once the hydrodynamic equilibrium is reached (mobile phase eluting from the outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the sample loop.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluent at regular intervals.
-
Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes a traditional column chromatography method for the initial purification or for laboratories where advanced chromatographic systems are unavailable.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh) or Sephadex LH-20
-
n-hexane and ethyl acetate (analytical grade)
-
Crude extract of Arnebia euchroma
-
Collection tubes
-
TLC plates and developing chamber
2. Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Wash the column with n-hexane until the packing is stable.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane with a small amount of ethyl acetate).
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate). This is known as a step-gradient elution.
-
Collect fractions of the eluent continuously.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Signaling Pathway of Acetylshikonin-Induced Apoptosis
Caption: Acetylshikonin-Induced Apoptosis Pathway.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mz-at.de [mz-at.de]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Acetylalkannin using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Acetylalkannin using High-Performance Liquid Chromatography (HPLC). This compound, a significant bioactive naphthoquinone derivative found in various plant species of the Boraginaceae family, such as Alkanna tinctoria and Arnebia euchroma, has garnered interest for its potential therapeutic properties.[1][2][3] This guide offers a comprehensive methodology for accurate and reproducible quantification, essential for research, quality control, and drug development.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines the instrumental parameters for the quantitative analysis of this compound. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol (95:5, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 276 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Root Material)
-
Drying and Grinding: Dry the plant root material at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder using a laboratory mill.
-
Extraction: Accurately weigh 1 g of the powdered root material into a flask. Add 20 mL of methanol and perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative HPLC method for this compound, based on data for the closely related compound acetylshikonin.[4] These parameters should be established during in-house validation.
| Validation Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantification (LOQ) | ~0.20 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound Quantification.
Logical Relationship of HPLC Parameters
This diagram shows the logical relationship and influence of different HPLC parameters on the final analytical result.
Caption: HPLC Parameter Interrelationships.
References
- 1. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of Arnebia euchroma on leukemia via network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Acetylalkannin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of acetylalkannin, a naturally occurring naphthoquinone derivative. The protocols described herein are based on established synthetic routes, primarily focusing on the enantioselective total synthesis of the precursor, alkannin, followed by its acetylation.
Introduction
This compound is the acetylated form of alkannin, a natural red pigment found in the roots of various Boraginaceae family plants. Alkannin and its enantiomer, shikonin, have a long history of use in traditional medicine for their wound-healing, anti-inflammatory, and antimicrobial properties. This compound, as a derivative, is of significant interest to researchers for its potential pharmacological activities and as a tool for structure-activity relationship studies.
The synthesis of this compound is a multi-step process that begins with the construction of the naphthazarin core, followed by the stereoselective introduction of the side chain to form alkannin, and finally, the acetylation of the secondary alcohol on the side chain. This document outlines the key synthetic strategies and provides detailed experimental protocols.
Synthesis of Alkannin via Nicolaou's Total Synthesis
One of the most efficient and widely recognized methods for the synthesis of alkannin is the total synthesis developed by K.C. Nicolaou and his group.[1][2] This method relies on a convergent strategy involving the preparation of a protected naphthazarin core and a chiral side chain, which are then coupled and further elaborated.
Overall Synthetic Scheme
The synthesis begins with the protection of 1,8-dihydroxynaphthalene, followed by a series of steps to introduce the side chain and establish the correct stereochemistry, culminating in the deprotection to yield alkannin.
Caption: Workflow for the total synthesis of alkannin.
Experimental Protocols
Step 1: Protection of 1,8-Dihydroxynaphthalene
This step involves the protection of the hydroxyl groups of 1,8-dihydroxynaphthalene to prevent unwanted side reactions in subsequent steps. A common protecting group used is the acetal formed with paraformaldehyde.
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 1 | 1,8-Dihydroxynaphthalene, Paraformaldehyde, p-TsOH | Toluene, reflux | ~90 |
Protocol:
-
To a solution of 1,8-dihydroxynaphthalene in toluene, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the protected naphthazarin intermediate.
Step 2: Bromination
The protected naphthazarin is then brominated at a specific position to allow for the introduction of the side chain.
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 2 | Protected Intermediate, NBS | Chloroform | 25°C, 12 h |
Protocol:
-
Dissolve the protected intermediate in chloroform.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude brominated product is often used in the next step without further purification.
Step 3: Side-Chain Coupling
A crucial step where the side chain is introduced via a lithium-halogen exchange followed by coupling with a Weinreb amide.
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 3 | Brominated Intermediate, t-BuLi, N-methoxy-N,4-dimethylpent-3-enamide | THF | -78°C, 1.5 h |
Protocol:
-
Dissolve the brominated intermediate in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
-
Slowly add a solution of tert-butyllithium (t-BuLi) and stir for 1 hour.
-
Add a solution of N-methoxy-N,4-dimethylpent-3-enamide in THF.
-
Stir the reaction mixture at -78°C for 1.5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the residue by flash chromatography to yield the side-chain coupled ketone.
Step 4: Asymmetric Reduction
This stereoselective reduction of the ketone is the key step to establish the (S)-configuration of the secondary alcohol in alkannin.
| Step | Reagent/Solvent | Conditions | Yield (%) | Enantiomeric Excess (%) |
| 4 | Ketone Intermediate, (+)-DIP-Chloride | THF | -40°C to 0°C, 12 h | 93 |
Protocol:
-
To a solution of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) in anhydrous THF at -40°C, add the ketone intermediate.
-
Stir the reaction mixture, allowing it to warm to 0°C over 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of acetaldehyde.
-
Work up the reaction by adding an aqueous buffer and extracting the product with an organic solvent.
-
Purify the product by column chromatography to obtain the (S)-alcohol.
Step 5: Deprotection to Yield Alkannin
The final step in the synthesis of alkannin is the removal of the protecting groups from the naphthazarin core.
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 5 | Protected (S)-Alcohol, Anodic Oxidation | Acetonitrile/Water (1:1), LiClO₄ | 25°C |
Protocol:
-
Dissolve the protected (S)-alcohol in a 1:1 mixture of acetonitrile and water containing lithium perchlorate (LiClO₄).
-
Perform an anodic oxidation using graphite electrodes in an undivided cell at a constant external voltage of 3 V.
-
Monitor the reaction progress carefully.
-
The reaction is typically stopped at around 50% conversion to optimize the yield of the desired product and minimize degradation.
-
After the electrolysis, extract the product with an organic solvent, wash, and dry.
-
Purify by column chromatography to isolate pure alkannin.
Synthesis of this compound from Alkannin
The final step to obtain this compound is the straightforward acetylation of the secondary hydroxyl group on the side chain of alkannin.
Reaction Scheme
Caption: Conversion of alkannin to this compound.
Experimental Protocol
Acetylation of Alkannin
This procedure utilizes acetic anhydride as the acetylating agent and pyridine as a catalyst and base to neutralize the acetic acid byproduct.
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 1 | Alkannin, Acetic Anhydride, Pyridine | Room Temperature | High |
Protocol:
-
Dissolve alkannin in anhydrous pyridine under an inert atmosphere.
-
Add acetic anhydride dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Characterization Data
Upon synthesis, the identity and purity of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the naphthazarin core protons, the vinyl proton, the methine proton adjacent to the acetate, the methylene protons, the gem-dimethyl protons, and the acetyl methyl protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the quinone and the ester, the aromatic carbons, the olefinic carbons, the carbon bearing the acetate, and the aliphatic carbons of the side chain. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of this compound (C₁₈H₁₈O₆). |
| Purity (HPLC) | A single major peak indicating high purity. |
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for the laboratory synthesis of this compound. The successful execution of these procedures requires careful attention to anhydrous and inert atmosphere techniques, as well as meticulous purification of intermediates and the final product. These synthetic methods open avenues for the production of this compound and its analogs for further investigation in drug discovery and development.
References
Investigational Application of Acetylalkannin as a Staining Agent in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylalkannin is a naturally occurring naphthoquinone pigment. While its parent compounds, alkannin and shikonin, are known for their vibrant red-purple color and have been used historically as dyes, the specific application of this compound as a staining agent in modern microscopy is not well-established in scientific literature. However, based on the known lipophilic nature and fluorescent properties of the closely related compound shikonin, this compound presents itself as a candidate for investigation as a novel fluorescent stain, potentially for visualizing lipid-rich cellular structures. Shikonin has been shown to be a lipophilic molecule, suggesting it may accumulate in cellular membranes and lipid droplets. Furthermore, shikonin exhibits autofluorescence, a key characteristic for a fluorescent microscopy probe.
This document provides investigational application notes and a proposed protocol for the use of this compound as a fluorescent staining agent. The methodologies outlined below are based on the properties of shikonin and general protocols for the evaluation of new fluorescent probes. Researchers should consider this as a starting point for their own validation and optimization.
Physicochemical and Spectroscopic Properties
A summary of the known properties of this compound and the related compound Shikonin is presented below. These values are critical for designing experimental protocols and selecting appropriate microscopy equipment.
| Property | Value/Description | Source |
| Compound | This compound | N/A |
| Molecular Formula | C₁₈H₁₈O₆ | N/A |
| Molecular Weight | 330.34 g/mol | N/A |
| Solubility | Soluble in Methanol, Ethyl Acetate, DMSO, Acetonitrile. | N/A |
| Related Compound | Shikonin | N/A |
| Shikonin Excitation Wavelengths | 405 nm and 488 nm | N/A |
| Shikonin Emission Wavelengths | Peak maxima at ~560 nm and 620 nm. | N/A |
Proposed Application: Fluorescent Staining of Lipophilic Structures
Given the lipophilic nature of the parent compounds, this compound is hypothesized to be a suitable candidate for staining lipid-rich structures within cells, such as lipid droplets and cellular membranes. Its inherent fluorescence, inferred from shikonin, would allow for visualization using fluorescence microscopy.
Investigational Protocol: Staining of Cultured Cells with this compound
This protocol provides a general guideline for evaluating this compound as a fluorescent stain in cultured mammalian cells. Optimization of concentration, incubation time, and imaging parameters will be necessary for different cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Formaldehyde (4% in PBS) for fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI, FITC/GFP, and TRITC/RFP to assess potential spectral overlap)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial experiments.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess stain.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Based on shikonin data, excite at ~488 nm and collect emission between 550-650 nm. A secondary excitation peak may be present around 405 nm.
-
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the fixed cells.
-
Data Analysis and Interpretation
-
Subcellular Localization: Observe the staining pattern to determine which cellular compartments are labeled. Co-localization studies with known organelle markers (e.g., BODIPY for lipid droplets, MitoTracker for mitochondria) can confirm specificity.
-
Photostability: Assess the photostability of this compound by acquiring time-lapse images and quantifying the decrease in fluorescence intensity over time.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the concentration range at which this compound is non-toxic to cells.
Visualizations
Workflow for Evaluating a Novel Fluorescent Staining Agent
Application Note: Protocol for Determining the Antimicrobial Activity of Acetylalkannin
Introduction
Acetylalkannin is a naturally occurring naphthoquinone pigment isolated from the roots of plants belonging to the Boraginaceae family, such as Alkanna tinctoria.[1][2] Like its parent compound alkannin and its enantiomer shikonin, this compound is recognized for a range of biological activities, including wound healing, anti-inflammatory, and antimicrobial properties.[3][4] The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents, and natural products like this compound are promising candidates. This document provides a detailed protocol for assessing the in vitro antimicrobial activity of this compound against common human pathogens using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Principle
The antimicrobial activity of this compound is quantified by determining the lowest concentration that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). The MIC is determined by serially diluting this compound in a liquid growth medium, inoculating it with a standardized suspension of the test microorganism, and observing for visible turbidity after incubation.[5][6] The MBC is then determined by subculturing the preparations that show no visible growth onto an agar medium to ascertain the concentration at which 99.9% of the initial bacterial inoculum is killed.[7][8]
Experimental Protocols
1. Materials and Reagents
-
Test Compound: this compound (pure)
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution.
-
Test Microorganisms: e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Bacillus subtilis (ATCC 6633), Enterococcus faecalis (ATCC 29212).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing, Tryptic Soy Agar (TSA) or other suitable agar for bacterial revival and MBC determination.
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile tubes, flasks, and other standard microbiology lab equipment.
-
2. Preparation of this compound Stock Solution
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Note: Due to the lipophilic nature of many natural compounds, a solvent like DMSO is often necessary. Ensure the final concentration of DMSO in the assay does not exceed levels that affect microbial growth (typically <1%).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare working solutions by diluting the stock solution in sterile MHB.
3. Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 3-5 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in MHB to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.[5]
4. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
5. Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and more concentrated wells).
-
Spot-plate the aliquot onto a fresh TSA plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation, indicating a ≥99.9% reduction in the initial inoculum.[7][8]
Data Presentation
Quantitative results from the MIC and MBC assays should be recorded in a clear, tabular format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 28 |
| Enterococcus faecalis | 28 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 12 |
| Staphylococcus aureus | Data not available |
Note: The data presented is based on published findings for this compound.[1][2]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Bacillus subtilis | |||
| Enterococcus faecalis | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Staphylococcus aureus |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
Application Notes & Protocols: Acetylalkannin in Wound Healing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetylalkannin is a naturally occurring naphthoquinone pigment, an ester derivative of alkannin, found in the roots of various plants belonging to the Boraginaceae family, such as Alkanna tinctoria and Arnebia euchroma.[1][2] For centuries, formulations containing these compounds have been used in traditional medicine for their therapeutic properties.[3][4] Modern scientific investigation has confirmed that this compound and its related derivatives possess significant biological activities, including anti-inflammatory, antimicrobial, antioxidant, and potent wound healing capabilities.[2][4][5] These properties make this compound a compound of high interest for developing novel therapeutic agents for acute and chronic wound management.
This document provides a detailed overview of the application of this compound in wound healing research, summarizing key quantitative data and providing comprehensive protocols for relevant in vitro and in vivo experiments.
Mechanism of Action in Wound Healing: The therapeutic effects of this compound and its analogs in wound healing are multifaceted, involving the modulation of several key cellular processes:
-
Stimulation of Cell Proliferation and Migration: this compound promotes the proliferation and migration of key skin cells, including fibroblasts and keratinocytes. Fibroblasts are crucial for depositing and remodeling the extracellular matrix (ECM) by synthesizing collagen.[5][6]
-
Pro-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is a critical step in wound healing. This compound has been shown to promote angiogenesis, which improves blood supply to the wound bed, thereby facilitating tissue regeneration.[5]
-
Anti-inflammatory Activity: While inflammation is a necessary phase of wound healing, prolonged inflammation can delay the process. This compound exhibits anti-inflammatory properties, helping to modulate the inflammatory response and facilitate the transition to the proliferative phase of healing.[5][6]
-
Modulation of Signaling Pathways: The wound healing effects of this compound derivatives are mediated through specific molecular pathways. For instance, β-acetoxyisovaleryl alkannin, a closely related compound, has been shown to activate the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway.[6] This pathway is pivotal for stimulating the synthesis of ECM proteins like collagen. Additionally, related naphthoquinones are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and ERK, which are involved in cell migration and proliferation.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives in wound healing studies.
Table 1: Summary of In Vitro Efficacy of this compound and Related Derivatives
| Compound/Extract | Cell Line | Concentration | Key Quantitative Findings | Reference |
| 5,8-O-dimethyl acetyl shikonin | Human Amnion Fibroblasts | 0.05-5 µg/mL | Stimulated cell growth. Cytotoxicity observed at 50 µg/mL. | [1] |
| β-acetoxyisovaleryl alkannin (AAN-II) | Human Dermal Fibroblasts / Keratinocytes | Not specified | Significantly suppressed H₂O₂-induced cellular senescence. | [6] |
| β-acetoxyisovaleryl alkannin (AAN-II) | Human Dermal Fibroblasts / Keratinocytes | Not specified | Upregulated the expression of Collagen I and elastin. | [6] |
| Deoxyshikonin | Human Keratinocytes (HaCaT) & HUVECs | Concentration-dependent | Induced cell migration and proliferation through activation of p38 and ERK respectively. | [5] |
Table 2: Summary of In Vivo Efficacy of this compound and Related Derivatives
| Compound/Formulation | Animal Model | Wound Type | Key Quantitative Findings | Reference |
| β-acetoxyisovaleryl alkannin (AAN-II) | Rabbit | Pressure-induced Venous Ulcer | Significantly increased the number of fibroblasts in the wound bed. | [6] |
| β-acetoxyisovaleryl alkannin (AAN-II) | Rabbit | Pressure-induced Venous Ulcer | Reduced ulcer area and increased the percentage of ulcer healing compared to control. | [6] |
| β-acetoxyisovaleryl alkannin (AAN-II) | Rabbit | Pressure-induced Venous Ulcer | Significantly decreased levels of inflammatory factors IL-1β, IL-6, and TNF-α. | [6] |
| Alkannin/Shikonin Derivatives | Rat | Cotton Pellet Implant | Promoted fast granulomatous tissue formation. | [3] |
| Arnebia euchroma Extract | Mouse | Excision & Incision Wounds | Increased rate of wound contraction and promoted granulation tissue formation. | [5] |
Visualizations: Pathways and Workflows
Caption: TGF-β/Smad signaling pathway activated by this compound derivatives.
Caption: Experimental workflow for an in vivo excision wound healing model.
Caption: Multifaceted effects of this compound promoting wound healing.
Experimental Protocols
Protocol 1: In Vitro Scratch Wound Healing Assay
This assay assesses the effect of this compound on cell migration, a key process in re-epithelialization.[7][8]
Materials:
-
Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well culture plates
-
Sterile 200 µL pipette tips or specialized culture inserts
-
Inverted microscope with a camera and live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed HDF or HaCaT cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once cells are fully confluent, gently remove the culture medium. Create a linear "scratch" or gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available culture inserts which create a more uniform gap upon removal.[8]
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 5 µg/mL). Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Imaging: Immediately after adding the treatment, place the plate on a microscope stage. Capture the first image of the scratch (T=0). Continue to capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula:
-
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
-
Compare the closure rates between this compound-treated groups and control groups.
Protocol 2: In Vivo Excision Wound Model in Rodents
This model evaluates the efficacy of topical this compound formulations on full-thickness wound closure.[9]
Materials:
-
Male Wistar rats or BALB/c mice (8-10 weeks old)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Electric shaver and depilatory cream
-
Sterile surgical instruments (scissors, forceps)
-
6 mm sterile biopsy punch
-
This compound ointment (e.g., 1% and 5% w/w in a paraffin base)
-
Control ointment (vehicle base) and a standard-of-care positive control (e.g., silver sulfadiazine)
-
Digital caliper or ruler
-
Sterile dressings
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Anesthetize the animal and shave the dorsal thoracic region. Clean the area with an antiseptic solution.
-
Wound Creation: Create a full-thickness circular excision wound on the animal's back using a 6 mm sterile biopsy punch.
-
Grouping and Treatment: Divide animals into groups (n=6-8 per group): (1) Negative Control (untreated), (2) Vehicle Control, (3) this compound Ointment (low dose), (4) this compound Ointment (high dose), (5) Positive Control.
-
Application: Apply approximately 100 mg of the respective ointment topically to the wound area once daily, covering the entire surface.
-
Wound Area Measurement: On days 0, 2, 4, 8, 12, and 16 (or until full closure), measure the wound's perpendicular diameters. Calculate the wound area and the percentage of wound contraction.
-
% Wound Contraction = [(Initial Area - Specific Day Area) / Initial Area] * 100
-
-
Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, collagen deposition, and neovascularization.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
This protocol is used to quantify changes in protein expression (e.g., p-Smad3, p-ERK) in cells or tissues treated with this compound to elucidate its mechanism of action.
Materials:
-
Cells or tissue samples from in vitro or in vivo experiments
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets or homogenized tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare relative protein levels across different treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkannins and shikonins: a new class of wound healing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria promotes the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of Wound Healing and Anti-Inflammatory Activity of 80% Methanol Crude Flower Extract of Hagenia abyssinica (Bruce) J.F. Gmel in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Therapeutics: Advanced Drug Delivery Systems for Acetylalkannin
For Immediate Release
[City, State] – [Date] – In a significant step forward for enhancing the therapeutic potential of naturally derived compounds, researchers and drug development professionals now have access to detailed application notes and protocols for developing advanced drug delivery systems for Acetylalkannin. This comprehensive guide outlines the formulation of nanoparticle and liposomal systems designed to improve the bioavailability and targeted delivery of this promising anti-cancer agent.
This compound, a potent naphthoquinone derivative, has demonstrated significant therapeutic efficacy, particularly in sensitizing cancer cells to conventional chemotherapies. However, its clinical application has been hampered by poor aqueous solubility and limited bioavailability. The newly developed protocols address these challenges by encapsulating this compound in nano- and liposomal carriers, paving the way for more effective and targeted cancer therapies.
These application notes provide researchers with step-by-step experimental procedures for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles and liposomes. Furthermore, they include crucial data on formulation characteristics and pharmacokinetic parameters, offering a solid foundation for preclinical and clinical development.
Application Notes & Protocols
This compound-Loaded Nanoparticles
1.1. Introduction
Nano-encapsulation of hydrophobic drugs like this compound into polymeric nanoparticles can significantly enhance their aqueous dispersibility, stability, and pharmacokinetic profile. This protocol details the formulation of this compound-loaded nanoparticles using the emulsion-solvent evaporation method, a robust and widely used technique for encapsulating lipophilic compounds.
1.2. Experimental Protocol: Nanoparticle Formulation
A detailed protocol for the formulation of this compound-loaded nanoparticles using an emulsion solvent evaporation method is provided. This method involves the emulsification of an organic phase containing the polymer and drug into an aqueous phase, followed by the evaporation of the organic solvent to form solid nanoparticles.
Protocol: Emulsion-Solvent Evaporation for this compound Nanoparticle Formulation
-
Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane or acetone.
-
Aqueous Phase Preparation: Prepare 50 mL of an aqueous solution containing a stabilizer, typically 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.
1.3. Characterization of this compound Nanoparticles
The formulated nanoparticles should be characterized for their physicochemical properties to ensure quality and consistency.
| Parameter | Method | Typical Values (based on Shikonin-loaded nanoparticles) |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 150 - 250 nm[1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[1] |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV[1] |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | 80 - 90%[2] |
| Drug Loading (%) | UV-Vis Spectrophotometry | 5 - 10%[1] |
1.4. In Vitro Drug Release
An in vitro release study is essential to understand the release kinetics of this compound from the nanoparticles.
Protocol: In Vitro Drug Release Study (Dialysis Method)
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in 5 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (MWCO 12-14 kDa).
-
Release Study: Immerse the dialysis bag in 50 mL of the release medium and maintain at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Determine the concentration of this compound in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
This compound-Loaded Liposomes
2.1. Introduction
Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer. This section describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
2.2. Experimental Protocol: Liposome Formulation
The thin-film hydration method is a common and effective technique for preparing liposomes.[3]
Protocol: Thin-Film Hydration for this compound Liposome Formulation
-
Lipid Film Formation: Dissolve a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
2.3. Characterization of this compound Liposomes
The prepared liposomes should be characterized for their key physicochemical attributes.
| Parameter | Method | Typical Values (based on Shikonin-loaded liposomes) |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 90 - 150 nm[4] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[5] |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -20 mV[5] |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | 65 - 90%[5] |
2.4. Stability Study
The stability of the liposomal formulation is critical for its shelf-life and therapeutic efficacy.
Protocol: Liposome Stability Assessment
-
Storage: Store the liposomal formulation at 4°C for a defined period (e.g., 28 days).
-
Characterization: At regular intervals, measure the particle size, PDI, and zeta potential of the stored liposomes.
-
Drug Retention: Determine the amount of this compound retained within the liposomes over time by separating the free drug from the encapsulated drug and quantifying the encapsulated portion. Drug retention of over 80% after 28 days at 4°C is considered stable.[4]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Pharmacokinetic Profile
Improving the pharmacokinetic profile of this compound is a primary goal of developing drug delivery systems. Based on studies of the closely related compound Shikonin, nanoformulations are expected to significantly enhance systemic circulation time and tumor accumulation.
| Parameter | Free Drug (Shikonin) | Nanoparticle Formulation (Shikonin) |
| Cmax (ng/mL) | 83.6 ± 8.8 | Significantly Higher |
| Tmax (min) | 1.0 ± 0.0 | Prolonged |
| t1/2β (min) | 630.7 ± 124.9 | Significantly Longer |
| AUC (ng·h/mL) | - | Significantly Increased |
| Vd (L/kg) | 136.6 ± 10.5 | Reduced |
| (Data for Shikonin after intravenous administration in rats)[6] |
Conclusion
The development of robust drug delivery systems for this compound is a critical step towards realizing its full therapeutic potential. The protocols and data presented in these application notes provide a clear and actionable framework for researchers in academia and industry to advance the development of this compound-based nanomedicines. These efforts are anticipated to lead to more effective and less toxic treatment options for a range of cancers.
References
Troubleshooting & Optimization
Acetylalkannin Extraction: Technical Support Center
Welcome to the technical support center for improving Acetylalkannin yield from extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is a naphthoquinone pigment, primarily found in the roots of various species belonging to the Boraginaceae family. The most commonly cited sources include Alkanna tinctoria, Arnebia euchroma, and Arnebia nobilis.[1][2][3]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction technique. Lipophilic (non-polar) solvents are generally preferred.
-
Conventional Extraction: Hexane is frequently used for conventional methods like percolation or Soxhlet extraction.[1][4]
-
Homogenate Extraction: An optimized protocol for a similar compound, shikonin, found that 78% ethanol in water provided the highest extraction efficiency.[5]
-
Supercritical Fluid Extraction (SFE): Supercritical CO2 is a "green" solvent alternative that has shown higher yields than conventional hexane extraction.[4]
Q3: What are the most advanced methods for purifying this compound?
A3: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective modern technique for the preparative isolation and purification of this compound and its derivatives.[2][6] It is a form of liquid-liquid partition chromatography that avoids the irreversible sample loss that can occur with solid supports used in traditional column chromatography (like silica gel or Sephadex LH-20).[2][6] Studies have shown that the purity of monomeric alkannin derivatives is significantly greater with HSCCC compared to conventional column chromatography.[2]
Q4: How can I accurately quantify the this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS) is the established method for identifying and quantifying this compound and other alkannin derivatives.[3] For routine quantification, HPLC analysis with detection at approximately 520 nm is effective for these red pigments.[7][8]
Q5: Is this compound stable during extraction and storage?
A5: this compound and related naphthoquinones are susceptible to degradation from factors like heat, light, and pH changes.[8][9] Thermal degradation can lead to polymerization, reducing the concentration of the active monomeric compounds and diminishing bioactivity.[9] For storage, refrigeration (e.g., 4°C) is recommended to improve stability compared to ambient temperatures.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Extraction Method: Conventional methods may not be exhaustive.[4] 2. Suboptimal Parameters: Incorrect solvent, temperature, or time.[5][12] 3. Degradation: Exposure to high temperatures or light during the process.[9] 4. Incomplete Cell Lysis: Plant material may not be sufficiently ground. | 1. Explore Advanced Techniques: Consider supercritical CO2 extraction or ultrasound/microwave-assisted methods for improved efficiency.[4][13] 2. Optimize Parameters: Systematically test different solvents, solid-to-liquid ratios, temperatures, and extraction times. A Box-Behnken experimental design can be used for optimization.[4][5] 3. Control Conditions: Use lower temperatures where possible and protect the extract from light. For SFE, temperatures around 80°C have been found to be optimal for alkannin.[4] 4. Improve Sample Preparation: Ensure the root material is freeze-dried and finely powdered to maximize surface area for solvent interaction.[4] |
| Impure Final Product | 1. Co-extraction of Contaminants: Solvents may pull unwanted compounds from the plant matrix. 2. Ineffective Purification: Standard column chromatography may have limitations.[2] 3. Presence of Oligomers: Alkannin derivatives can polymerize, creating impurities.[8][9] | 1. Use a Selective Solvent System: Employ a multi-step extraction or partitioning process to separate compounds based on polarity. 2. Utilize High-Resolution Purification: Employ High-Speed Counter-Current Chromatography (HSCCC) for superior separation and purity of monomeric derivatives.[2][6] 3. Analyze for Purity: Use HPLC-DAD-MS to identify the nature of impurities, distinguishing between co-extractants and degradation products like dimers or trimers.[7] |
| Product Degradation (Color Loss) | 1. Thermal Stress: High temperatures during solvent evaporation or extraction can cause degradation.[14] 2. pH Instability: The pH of the extraction medium can affect stability. Betacyanins, another class of natural pigments, are more stable at a pH of 5.0-6.0.[11] 3. Photochemical Decomposition: Exposure to UV or ambient light.[9] | 1. Use Low-Temperature Evaporation: Employ a rotary evaporator under vacuum to remove solvent at lower temperatures. 2. Buffer the Solvent: Maintain a stable pH during extraction if instability is suspected. Test a range to find the optimal pH for this compound. 3. Protect from Light: Work in a dimly lit environment or use amber-colored glassware for all extraction and storage steps. |
Data on Extraction Yields
The following table summarizes quantitative data on extraction yields for total alkannins/shikonins from various methods.
| Extraction Method | Plant Source | Key Parameters | Yield | Reference(s) |
| Supercritical CO2 Extraction | Alkanna tinctoria | 80°C, 175 bar, 5 g/min CO2 flow | 1.47% (total alkannins) | [4] |
| Conventional Hexane Extraction | Alkanna tinctoria | Not specified | 1.24% (total alkannins) | [4] |
| Homogenate Extraction | Arnebia euchroma | 78% ethanol, 4.2 min, 10.3:1 liquid-solid ratio | Highest efficiency among tested methods (exact % not stated) | [5] |
| In Situ Extraction (Cell Culture) | Arnebia euchroma | Optimized growth factors | 637.15 mg/L (naphthoquinone derivatives) | [15] |
| Ultrasound-Assisted Water Extraction (USWE) | Not specified | Not specified | 0.31% (naphthoquinone pigments) | [7] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of Total Alkannins
This protocol is based on an optimized method for extracting alkannin derivatives from Alkanna tinctoria roots.[4]
-
Sample Preparation:
-
Freeze-dry the roots of Alkanna tinctoria.
-
Grind the dried roots into a fine powder.
-
-
Supercritical Fluid Extraction (SFE):
-
Load the powdered root material into the extraction vessel of an SFE system.
-
Set the system parameters to the optimal conditions:
-
Temperature: 80°C
-
Pressure: 175 bar
-
CO2 Flow Rate: 5 g/min
-
Ratio: Maintain a 1:30 ratio of alkanna root to total CO2 amount.
-
-
Run the extraction process. The supercritical CO2 will act as the solvent.
-
-
Collection:
-
The extract is collected in a separation vessel after the CO2 is depressurized and returned to a gaseous state.
-
-
Post-Processing (Optional Hydrolysis for Total Alkannins):
-
To convert alkannin esters (like this compound) to the parent alkannin for total yield measurement, an alkaline hydrolysis step can be performed on the extract.
-
-
Quantification:
-
Analyze the final extract using HPLC to determine the yield of this compound and other derivatives.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a general guideline for purifying this compound from a crude extract.[2][6]
-
Crude Extract Preparation:
-
Obtain a crude extract containing this compound using a suitable initial extraction method (e.g., hexane percolation).
-
Concentrate the extract to a viscous residue.
-
-
HSCCC Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for naphthoquinones is n-hexane-ethyl acetate-methanol-water. The ratio must be optimized for the specific separation (e.g., 4.5:4.5:5.0:5.0, v/v).[7]
-
Thoroughly mix the chosen solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Fill the multilayer coil column of the HSCCC instrument entirely with the stationary phase (typically the more polar lower phase).
-
Rotate the column at a specific speed (e.g., 800 rpm).
-
Pump the mobile phase (the non-polar upper phase) into the column at a set flow rate (e.g., 3 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the crude extract sample dissolved in a small amount of the solvent system.
-
-
Fraction Collection:
-
Continuously monitor the effluent from the column outlet using a UV-Vis detector (at 520 nm).
-
Collect fractions as peaks are detected.
-
-
Analysis:
-
Analyze the collected fractions for purity using HPLC-DAD-MS to identify the fraction(s) containing high-purity this compound.[2]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound extraction and purification.
Factors Influencing Extraction Yield
Caption: Key factors influencing the final yield of this compound extraction.
Simplified Biological Pathway
Caption: Simplified signaling pathways involved in wound healing mediated by alkannin/shikonin derivatives.[1]
References
- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]
- 10. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Acetylalkannin Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Acetylalkannin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A typical starting point for the separation of this compound and other shikonin derivatives is a reversed-phase HPLC method.[1][2] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an acidified aqueous solution, such as 0.1 M acetic acid.[2][3] Detection is usually performed at a wavelength of 520 nm.[2][3] A common mobile phase composition is a 70:30 (v/v) mixture of acetonitrile and 0.1 M acetic acid, with a flow rate of 1 mL/min.[2][3]
Q2: What are the main challenges in the HPLC separation of this compound and its related compounds?
The primary challenges include:
-
Co-elution of related derivatives: this compound is often present in samples with other shikonin derivatives which have similar chemical structures, making separation difficult.[4]
-
Presence of oligomers: Dimeric and oligomeric forms of alkannin/shikonin can co-exist with the active monomeric forms, which may interfere with the analysis.[5][6]
-
Sample purity: The purity of commercial samples can vary, and the presence of impurities can complicate the chromatogram.[5]
-
Compound stability: Shikonin and its derivatives can be susceptible to degradation from factors like light and temperature, which can affect reproducibility.[7]
Q3: How can I prepare a sample containing this compound for HPLC analysis?
For plant materials, an extraction is necessary. A common method involves ultrasound-assisted extraction with a solvent like ethanol.[8] After extraction, the sample should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could block the column.[9] If the sample is already in a solution, ensure it is dissolved in a solvent compatible with the mobile phase.[10] Whenever possible, dissolve and inject samples in the mobile phase itself.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing/fronting. What are the possible causes and how can I fix it?
A: Poor peak shape can be caused by several factors. A systematic approach is needed to identify and resolve the issue.
-
Column Overload: Injecting too much sample can lead to peak fronting.[10] Try reducing the injection volume or diluting the sample.[10]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] If possible, dissolve the sample in the mobile phase.[11]
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, or the inlet frit can become blocked.[12] Try flushing the column with a strong solvent.[13] If the problem persists, the guard column or the analytical column may need to be replaced.[12]
-
Dead Volume: Poorly connected fittings can create dead volume in the system, leading to peak tailing.[14] Ensure all fittings between the injector, column, and detector are secure.[14]
-
Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause peak tailing. Adding a competitor, like a small amount of acid (e.g., formic or acetic acid) to the mobile phase, can help to reduce these interactions.
Issue 2: Retention Time Drifting
Q: The retention time for my this compound peak is inconsistent between runs. What should I investigate?
A: Retention time shifts can compromise the reliability of your results. Here are the common causes and solutions:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause.[13] Always prepare fresh mobile phase for each run and ensure accurate mixing.[13] If using a gradient, ensure the pump's mixer is functioning correctly.[13]
-
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times, especially in gradient elution.[13] Increase the equilibration time to ensure the column is ready before the next injection.[13]
-
Temperature Fluctuations: Changes in the column temperature will affect retention time.[13] Using a column oven is highly recommended to maintain a stable temperature.[13]
-
Flow Rate Instability: A change in the flow rate will directly impact retention times.[13] This could be due to air bubbles in the pump or faulty check valves.[15] Degas the mobile phase thoroughly and purge the pump.[13] If the problem continues, the pump seals or check valves may need replacement.[15]
-
Leaks: A leak in the system can cause a drop in pressure and an increase in retention times.[16] Carefully inspect the system for any signs of leaks, especially at fittings.[16]
Issue 3: Poor Resolution or No Separation
Q: I am not getting adequate separation between this compound and other components. How can I improve the resolution?
A: Improving resolution often requires adjusting the mobile phase or changing the column.
-
Optimize Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[17] Try adjusting the acetonitrile/water ratio in small increments.
-
Change Mobile Phase Selectivity: If adjusting the solvent strength is not effective, changing the selectivity is the most powerful way to improve resolution.[17] This can be achieved by:
-
Changing the pH: Adjusting the pH of the mobile phase can alter the ionization state of analytes and improve separation.[17]
-
Using a different organic solvent: Replacing acetonitrile with methanol, or using a combination of both, can alter the selectivity.
-
-
Use a Gradient: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve separation and reduce analysis time.[18]
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider using a column with a different stationary phase chemistry to provide a different selectivity.[17]
Experimental Protocols
Detailed HPLC Protocol for this compound Separation
This protocol is a starting point and may require optimization for specific sample matrices.
-
Instrumentation:
-
Chemicals and Reagents:
-
Chromatographic Conditions:
-
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1 M acetic acid solution in HPLC grade water. Mix 700 mL of acetonitrile with 300 mL of the 0.1 M acetic acid solution. Degas the mobile phase using sonication or vacuum filtration.[9]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Extract the sample if necessary. Dissolve the final extract or sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and the sample solution. Record the chromatograms and the peak areas.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the this compound standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.
-
Data Presentation
Table 1: HPLC Method Parameters for Shikonin Derivatives
| Parameter | Recommended Conditions | Source |
| Column | C18 (e.g., ACE, 150 mm × 4.6 mm, 5 μm) | [2][3] |
| Mobile Phase | Acetonitrile : 0.1 M Acetic Acid (70:30, v/v) | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Detection | UV at 520 nm | [2][3] |
| Elution Mode | Isocratic | [2] |
| Analysis Time | Approx. 20 minutes | [2] |
Table 2: Example Validation Parameters for Shikonin Derivatives
| Parameter | Reported Value Range | Source |
| Linearity (r²) | >0.998 | [2] |
| Concentration Range | 2-500 ppm | [2] |
| LOD (Limit of Detection) | 0.19 - 2.01 ppm | [2][3] |
| LOQ (Limit of Quantitation) | 0.57 - 6.03 ppm | [2][3] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. A Simple Isocratic High-perfomance Liquid Chromatography Method for the Simultaneous Determination of Shikonin Derivatives in Some Echium Species Growing Wild in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. google.com [google.com]
- 16. phenomenex.blog [phenomenex.blog]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. drawellanalytical.com [drawellanalytical.com]
overcoming poor solubility of Acetylalkannin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylalkannin, focusing on overcoming its poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bioactive isohexenylnaphthazarin pigment isolated from plants of the Boraginaceae family, such as Arnebia euchroma. It is a derivative of alkannin and an enantiomer of acetylshikonin. Like many naphthoquinone compounds, this compound is lipophilic, leading to poor solubility in aqueous solutions, which are common in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the general solubility properties of this compound?
This compound is sparingly soluble in water but shows good solubility in organic solvents. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly reduce its solubility. For instance, hygroscopic solvents like DMSO should be newly opened to ensure minimal water content.[1]
Q3: In which organic solvents can I dissolve this compound?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in other organic solvents like ethanol and dimethylformamide (DMF), similar to its parent compound, shikonin.
Q4: Can I use heat or sonication to dissolve this compound?
Yes, if you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides structured solutions to common problems encountered when preparing this compound for in vitro and in vivo assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - DMSO has absorbed water (hygroscopic).- Concentration exceeds solubility limit. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]- Ensure the concentration does not exceed 100 mg/mL.[1]- Briefly sonicate or gently warm the solution. |
| Precipitation upon dilution in aqueous buffer/media | - this compound is poorly soluble in aqueous environments.- The final concentration of the organic solvent is too low to maintain solubility. | - Increase the percentage of the organic co-solvent in the final solution (e.g., up to 10% DMSO), but always check for vehicle effects on your specific assay.- Use a formulation with co-solvents and surfactants. (See Protocol 1 below).- Employ a solubilizing agent like SBE-β-CD. (See Protocol 2 below). |
| Inconsistent assay results | - Inaccurate concentration due to precipitation.- Degradation of the compound in solution. | - Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions for each experiment from a concentrated stock solution.- Store stock solutions at -20°C or -80°C and protect from light to prevent degradation.[1] |
| Vehicle (solvent) control shows biological effects | - The concentration of the organic solvent (e.g., DMSO) is too high and is causing toxicity or off-target effects in the cells. | - Perform a vehicle toxicity test to determine the maximum tolerable solvent concentration for your specific cell line or assay system.- Keep the final solvent concentration consistent across all experimental groups, including controls. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 302.73 mM | Requires sonication; use of newly opened, anhydrous DMSO is recommended.[1] |
| Formulation 1 | ≥ 3.91 mg/mL | ≥ 11.84 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Formulation 2 | ≥ 2.5 mg/mL | ≥ 7.57 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Co-solvents
This protocol is suitable for achieving a clear solution of this compound for in vivo or in vitro studies where a higher concentration in a mostly aqueous environment is needed.[1]
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 39.1 mg/mL.
-
Add the co-solvents sequentially. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add the surfactant. To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add the aqueous component. Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. The final concentration of this compound will be 3.91 mg/mL.
Protocol 2: Preparation of this compound Formulation using a Solubilizing Agent
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.[1]
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Combine the solutions. To prepare the final formulation, add the DMSO stock solution to the 20% SBE-β-CD solution in a 1:9 ratio (e.g., 100 µL of DMSO stock to 900 µL of 20% SBE-β-CD solution). This will result in a clear solution.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
This compound and its related compounds have been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[2][3]
References
preventing Acetylalkannin degradation during storage
Welcome to the technical support center for Acetylalkannin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a naphthoquinone derivative, is susceptible to degradation from several environmental factors. The primary contributors to its instability are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions.[1] Oxidation is another key factor that can lead to the degradation of naphthoquinones.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, proper storage is crucial. For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is imperative to protect the compound from light during storage.
Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Additional Precautions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Q3: How does pH affect the stability and appearance of this compound solutions?
A3: The pH of the solution significantly impacts both the stability and the color of this compound and its derivatives. These pigments typically appear red in acidic conditions, purple in neutral conditions, and blue in alkaline conditions.[1] Extreme pH values (highly acidic or alkaline) can accelerate hydrolytic degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Problem 1: I observed a change in the color of my this compound solution during my experiment.
-
Possible Cause: A change in the pH of your solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution. This compound and related shikonin derivatives are known to exhibit different colors at varying pH levels: red in acidic, purple in neutral, and blue in alkaline environments.[1]
-
If the pH has shifted from your intended experimental conditions, adjust it accordingly using a suitable buffer.
-
Consider if any components in your experimental setup could be leaching substances that alter the pH.
-
Problem 2: My recent experimental results using an older stock solution of this compound are inconsistent with previous data.
-
Possible Cause: Degradation of the this compound stock solution due to improper storage or prolonged storage time.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been consistently stored at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months) and protected from light.
-
Assess Age of Stock: Check the date of preparation. If it has exceeded the recommended storage duration, it is advisable to prepare a fresh stock solution.
-
Perform Quality Control: If possible, analyze the purity of the aged stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining active this compound and detect the presence of degradation products.
-
Problem 3: I need to perform a stability study on a new formulation containing this compound. What conditions should I test?
-
Guidance: A forced degradation study is recommended to understand the stability profile of your formulation. This involves subjecting the sample to various stress conditions to accelerate degradation and identify potential degradation products. Based on ICH guidelines, the following conditions are typically employed:
-
Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Incubation at elevated temperatures (e.g., 40-80°C).
-
Photostability: Exposure to a controlled light source that emits both UV and visible light.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines the general steps for conducting a forced degradation study to assess the stability of this compound.
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot. Incubate at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ to an aliquot. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place an aliquot in a temperature-controlled oven at 80°C for a specified time.
-
Photodegradation: Expose an aliquot to a photostability chamber with a light intensity of 20,000 lux for a specified time.[1]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.
-
Quantitative Data Summary
The following table summarizes the stability of shikonin derivatives, which are structurally related to this compound, under specific stress conditions.
| Stress Condition | Derivative | Half-life (t½) | Reference |
| Thermal (60°C, pH 3.0) | Acetylshikonin | 40-50 hours | [1] |
| Photodegradation (20,000 lux) | Shikonin derivatives | 4.2-5.1 hours | [1] |
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Troubleshooting workflow for this compound stability issues.
Degradation Pathways of Naphthoquinones
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Acetylalkannin Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Acetylalkannin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized by the acetylation of its precursor, alkannin or its enantiomer, shikonin. The most common laboratory-scale method involves the use of acetic anhydride as the acetylating agent with pyridine serving as a basic catalyst and solvent.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include achieving a high yield, preventing the formation of byproducts, and ensuring the complete acetylation of the starting material. Low yields can result from incomplete reactions, degradation of the product, or difficulties in the purification process.
Q3: What are the typical impurities encountered during this compound synthesis and purification?
A3: Common impurities include unreacted alkannin/shikonin, di-acetylated byproducts (if other hydroxyl groups are present and reactive), and oligomeric forms of alkannin/shikonin that may be present in the starting material or form during the process.[3]
Q4: Which purification techniques are most effective for obtaining high-purity this compound?
A4: Column chromatography with silica gel is a standard method for initial purification.[4] For achieving higher purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[5][6] High-Speed Counter-Current Chromatography (HSCCC) has also been reported to yield fractions with higher purity compared to conventional column chromatography.[3][7]
Q5: How can I monitor the progress of the acetylation reaction?
A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1][8][9][10][11][12] By spotting the reaction mixture alongside the starting material (alkannin/shikonin), the formation of the less polar this compound product (which will have a higher Rf value) and the disappearance of the starting material can be observed.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. | - Ensure an excess of acetic anhydride is used.[1]- Increase reaction time and continue to monitor by TLC until the starting material is consumed.[1]- Ensure the pyridine used is anhydrous, as water can hydrolyze the acetic anhydride. |
| 2. Degradation of starting material or product. | - Perform the reaction at a controlled temperature (e.g., room temperature or 0°C to start) to avoid degradation.[13]- Minimize exposure to light and air, as naphthoquinones can be sensitive. | |
| 3. Loss during work-up. | - During aqueous extraction, ensure the pH is controlled to prevent hydrolysis of the ester.- Use a gentle evaporation method (e.g., rotary evaporator at low temperature) to remove solvents.[1] | |
| Presence of Unreacted Alkannin/Shikonin in Product | 1. Insufficient acetylating agent. | - Increase the molar excess of acetic anhydride.[1] |
| 2. Short reaction time. | - Extend the reaction time and monitor closely with TLC.[1] | |
| 3. Inefficient catalysis. | - Use high-purity, dry pyridine. | |
| Formation of Multiple Products (Visible on TLC) | 1. Presence of impurities in the starting material. | - Purify the starting alkannin/shikonin before the acetylation reaction. |
| 2. Side reactions or degradation. | - Control the reaction temperature carefully.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system. | - Optimize the mobile phase using TLC. A good starting point is a solvent system that gives the this compound an Rf value of ~0.3-0.4.- A common mobile phase for separating shikonin derivatives is a gradient of ethyl acetate in hexane or dichloromethane.[4] |
| 2. Column overloading. | - Reduce the amount of crude product loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| 3. Improper column packing. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Degradation on Silica Gel | 1. Acidity of silica gel. | - Neutralize the silica gel by washing it with a suitable solvent system containing a small amount of a weak base (e.g., triethylamine) before packing the column. |
| Low Recovery from Preparative HPLC | 1. Poor solubility of the sample in the mobile phase. | - Dissolve the sample in a small amount of a stronger solvent before injection, ensuring it is miscible with the mobile phase. |
| 2. Suboptimal separation parameters. | - Optimize the mobile phase composition, flow rate, and column temperature at an analytical scale before scaling up to preparative HPLC.[5] | |
| 3. Product precipitation in the collection tube. | - If using a volatile mobile phase, ensure the collection vessel is adequately sized and consider adding a small amount of a compatible solvent to prevent immediate precipitation. |
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Stationary Phase | Typical Mobile Phase | Achievable Purity | Throughput | Reference |
| Column Chromatography (CC) | Silica Gel | Hexane/Ethyl Acetate gradient | Good (>90%) | High | [3][4] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | Varies (e.g., Hexane/Ethyl Acetate/Methanol/Water) | High (>95%) | Moderate | [3][7] |
| Preparative High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Methanol | Very High (>98%) | Low | [5][6] |
Experimental Protocols
Synthesis of this compound from Alkannin
This protocol is a general guideline for the acetylation of alkannin using acetic anhydride and pyridine.
Materials:
-
Alkannin (or Shikonin)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve alkannin (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[13] Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group to be acetylated) to the cooled solution with stirring.[13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1][13]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Work-up:
-
Remove the pyridine and other volatiles under reduced pressure (co-evaporation with toluene can aid in the removal of pyridine).[1]
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[4]
Visualizations
Workflow for this compound Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Acetylalkannin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Acetylalkannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a bioactive naphthoquinone compound, an ester derivative of alkannin. It is often found in the roots of plants from the Boraginaceae family. Batch-to-batch variability, which refers to differences in the quality and composition of different production lots, is a significant concern as it can affect the compound's purity, stability, and ultimately, its therapeutic efficacy and experimental reproducibility.
Q2: What are the primary sources of batch-to-batch variability in this compound?
A2: The primary sources of variability include:
-
Raw Material: The geographical origin, climate, and harvest time of the plant source can significantly impact the concentration and profile of secondary metabolites, including this compound.
-
Extraction Method: The choice of solvent and extraction technique (e.g., conventional solvent extraction, supercritical fluid extraction) can lead to variations in yield and purity.
-
Purification Process: Inefficiencies or variations in the purification method can result in differing levels of impurities in the final product.
-
Storage and Handling: this compound is susceptible to degradation from factors like light, heat, and pH, leading to variability if not stored and handled consistently.
Q3: How can I assess the purity and concentration of my this compound sample?
A3: A validated stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the recommended approach for quantifying this compound and detecting any degradation products or impurities. This method allows for the separation and quantification of the active compound from other related substances.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. Supercritical CO2 extraction has been shown to offer higher yields for total alkannins compared to conventional hexane extraction.[1] Consider using a co-solvent with supercritical CO2 to enhance extraction efficiency. |
| Degradation During Extraction/Purification | Protect the sample from light and heat throughout the process. Use amber-colored glassware and maintain low temperatures during extraction and solvent evaporation. |
| Incomplete Elution During Chromatography | Adjust the mobile phase composition and gradient to ensure complete elution of this compound from the column. |
Presence of Impurities in Purified this compound
| Potential Cause | Recommended Solution |
| Co-extraction of Related Compounds | Employ a more selective purification technique. High-Speed Counter-Current Chromatography (HSCCC) has been shown to provide higher purity of monomeric alkannin/shikonin derivatives compared to traditional column chromatography. |
| Degradation of this compound | Perform forced degradation studies to identify potential degradation products.[2] Use a validated stability-indicating HPLC method to monitor for these impurities. Adjust storage conditions (e.g., store at low temperature, protect from light, use inert atmosphere) to minimize degradation. |
| Solvent-Related Impurities | Ensure the use of high-purity solvents for both extraction and chromatography to avoid the introduction of external contaminants. |
Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability of this compound | Implement a robust quality control (QC) protocol for each new batch. This should include identity confirmation, purity assessment by HPLC, and quantification. |
| Degradation of this compound in Experimental Solutions | Prepare solutions fresh before each experiment. If solutions need to be stored, conduct stability testing under the storage conditions to determine the acceptable storage duration. |
| Interaction with Other Reagents | Evaluate the compatibility of this compound with other components in your experimental system. |
Data on Extraction and Purification Methods
The following tables summarize illustrative data on the yield and purity of this compound obtained through different methods. Note: This data is compiled from studies on related alkannin compounds and should be used as a general guideline.
Table 1: Comparison of Extraction Methods for Total Alkannins
| Extraction Method | Key Parameters | Relative Yield (%) | Relative Purity (%) | Reference |
| Conventional Solvent (Hexane) | Soxhlet extraction, 60°C, 6h | 100 | 85 | [1] |
| Supercritical CO2 Extraction | 80°C, 175 bar, 5 g/min CO2 flow | 118.5 | 95 | [1] |
Table 2: Comparison of Purification Methods for Alkannin Derivatives
| Purification Method | Stationary/Mobile Phase System | Relative Purity of Monomeric Alkannins (%) | Reference |
| Column Chromatography (CC) | Silica gel, Hexane/Ethyl Acetate gradient | 90 | |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | >98 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of this compound
This protocol describes a general method that can be adapted and validated for the routine quality control of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
High-purity solvents.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 520 nm.
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Re-equilibration to 70% A, 30% B
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC-UV method (Protocol 1).
-
For identification of degradation products, analyze the stressed samples using LC-MS/MS. Compare the mass spectra and fragmentation patterns of the degradation products with that of the parent compound.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and its related compounds have been reported to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound from extraction to analysis.
References
troubleshooting unexpected results in Acetylalkannin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acetylalkannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a naturally occurring naphthoquinone derivative of Alkannin.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4]
Q2: What is the primary mechanism of action for this compound in cancer cells? A2: this compound exerts its anticancer effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) by generating intracellular reactive oxygen species (ROS), activating pathways like JNK and p38 MAPK, and inhibiting the ATM/DDR DNA damage response pathway.[5][6][7][8]
Q3: How should this compound be stored? A3: For optimal stability, this compound should be stored as a solid, protected from light, at -20°C. Stock solutions should also be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound? A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity or No Effect in Cell Viability Assays (e.g., MTT Assay)
Q: My MTT assay shows little to no reduction in cell viability after treating with this compound. What could be the cause?
A: Several factors could contribute to this observation. Consider the following possibilities:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. You may need to perform a dose-response experiment with a wider concentration range. Studies have shown effective concentrations ranging from 2.5 µM to 10 µM in various cancer cell lines.[5][9]
-
Solubility Issues: Poor solubility at the final concentration can lead to lower-than-expected efficacy. Ensure the compound is fully dissolved in the stock solution before diluting it in the culture medium. Visually inspect for any precipitation after dilution.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Use a freshly prepared stock solution or an aliquot that has been stored correctly.
-
Cell Line Resistance: The target cell line may be resistant to this compound-induced apoptosis. For instance, cells with high endogenous antioxidant capacity may be less susceptible to its ROS-mediated effects.
-
Incubation Time: The cytotoxic effects may be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h) to observe a significant effect.[7]
Issue 2: Inconsistent or Unreproducible Western Blot Results
Q: I am trying to detect apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) after this compound treatment, but my Western blot results are inconsistent. Why?
A: Western blotting requires careful optimization. Inconsistency can arise from several sources:
-
Timing of Harvest: The activation of signaling pathways is transient. Key apoptotic events, like caspase cleavage, occur within a specific time frame. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired protein modification or expression change.
-
Protein Loading: Ensure equal protein loading across all wells. Perform a protein quantification assay (e.g., BCA assay) and use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
-
Antibody Performance: Use antibodies validated for Western blotting and specific to the target protein and species. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Sample Preparation: Lyse cells directly in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Issue 3: High Variability Between Replicates in an Experiment
Q: I am observing high variability between my experimental replicates. What are the common causes?
A: High variability can obscure real effects. Focus on consistency in your technique:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding, drug dilution, and reagent addition.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant differences at the end of the experiment. Ensure cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumping.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a 96-well plate can evaporate more quickly, affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Compound Distribution: After adding this compound to the wells, ensure it is evenly mixed with the media, for example, by gently shaking the plate.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Experimental Models
| Compound | Application | Cell Line / Organism | Effective Concentration / MIC | Reference |
| This compound | Chemosensitization | Huh-7 (Liver Cancer) | 2.5 µM | [5] |
| This compound | Chemosensitization | A549 (Lung Cancer) | 2.6 µM | [5] |
| Alkannin | Apoptosis Induction | A431 (Skin Cancer) | 2.5, 5, 10 µM | [9] |
| Alkannin | Apoptosis Induction | HSC-5 (Skin Cancer) | 2.5, 5, 10 µM | [9] |
| This compound | Antibacterial | Escherichia coli | 12 µg/ml | [1][10] |
| This compound | Antibacterial | Pseudomonas aeruginosa | 12 µg/ml | [1][10] |
| This compound | Antibacterial | Bacillus subtilis | 28 µg/ml | [1][10] |
| This compound | Antibacterial | Enterococcus faecalis | 28 µg/ml | [1][10] |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Standard experimental workflow for an MTT cell viability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MTT assay results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.[11][12]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" wells containing the same concentration of DMSO as the highest treatment dose and "no treatment" control wells with fresh medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance of each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[11][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins following this compound treatment.[14][15]
Materials:
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the optimal time determined from a time-course experiment.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15] Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[17] Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C18H18O6 | CID 9967285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkannin induces cytotoxic autophagy and apoptosis by promoting ROS-mediated mitochondrial dysfunction and activation of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkannin exerts antitumor properties in cutaneous squamous cell carcinoma by inducing apoptosis and shifting the M1/M2 polarization of tumor‐associated macrophages by upregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. nacalai.com [nacalai.com]
- 17. google.com [google.com]
Technical Support Center: Optimizing Acetylalkannin Concentration for Cell Culture
Welcome to the technical support center for the use of Acetylalkannin in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?
A1: this compound is a naphthoquinone pigment derived from plants like Arnebia euchroma and Lithospermum erythrorhizon.[1][2] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[3][4][5] This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of apoptotic signaling pathways.[3][4][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide).[1][7] For stock solutions, it is recommended to dissolve it in newly opened, hygroscopic DMSO.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: At what concentration range is this compound typically effective?
A3: The effective concentration of this compound varies significantly depending on the cell line. IC50 (half-maximal inhibitory concentration) values have been reported in the low micromolar range, generally between 1 µM and 10 µM for many cancer cell lines.[4][8] For instance, in K562 leukemia cells, the IC50 was found to be 2.03 µM at 24 hours and 1.13 µM at 48 hours.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Does this compound have cytotoxic effects on normal, non-cancerous cells?
A4: Some studies suggest that this compound exhibits selective cytotoxicity towards cancer cells with less toxicity to normal cells at similar concentrations.[3][5] For example, one study noted that it affected the viability of the normal keratinocyte cell line HaCaT to a lesser degree than oral squamous cell carcinoma cells.[3] Another report indicated that cytotoxicity was negligible in normal cells up to a concentration of 5 µM.[5] However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in apoptosis and cell survival. A primary mechanism is the induction of intracellular reactive oxygen species (ROS).[3][4][5] This increase in ROS can lead to the activation of the JNK and p38 MAPK pathways, which are major regulators of apoptotic cell death.[3][6] Additionally, this compound can inhibit the ATM/DDR pathway, sensitizing cancer cells to other chemotherapeutic agents like cisplatin.[9] It can also lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-3, -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[4][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability after this compound treatment. | 1. Sub-optimal concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: Improper storage of this compound stock solution. 3. Cell line resistance: The cell line may be inherently resistant to this compound. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line. 2. Prepare fresh stock solution: Ensure proper dissolution in high-quality DMSO and store aliquots at -80°C, protected from light.[1] 3. Verify with a positive control: Use a cell line known to be sensitive to this compound to confirm the compound's activity. |
| High levels of cell death in the control group (vehicle-treated). | 1. DMSO toxicity: The concentration of DMSO in the final culture medium is too high. 2. General cell culture issues: Contamination, poor media quality, or over-confluency.[11] | 1. Check DMSO concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. It is typically recommended to keep it at or below 0.1%. 2. Review cell culture practices: Check for signs of contamination, use fresh media and supplements, and ensure cells are passaged at an appropriate density.[12] |
| Inconsistent results between experiments. | 1. Inaccurate pipetting: Errors in preparing dilutions of the this compound stock solution. 2. Variability in cell health/passage number: Using cells at different confluency levels or high passage numbers can affect their response.[11] 3. Inconsistent incubation times. | 1. Calibrate pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of the treatment media for each concentration to add to replicate wells. 2. Standardize cell culture conditions: Use cells within a consistent and low passage number range. Seed cells at the same density and allow them to attach and stabilize for 24 hours before treatment. 3. Ensure precise timing: Use a timer for all incubation steps. |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components. | 1. Check stock solution: Ensure the this compound is fully dissolved in the DMSO stock before diluting into the medium.[1] 2. Prepare dilutions carefully: Add the this compound stock to the medium and mix gently but thoroughly. Avoid adding a highly concentrated stock directly to a small volume of medium. |
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| K562 | Chronic Myelocytic Leukemia | 24 hours | 2.03 | [4] |
| K562 | Chronic Myelocytic Leukemia | 48 hours | 1.13 | [4] |
| MHCC-97H | Hepatocellular Carcinoma | Not Specified | 1.09 - 7.26 (panel) | [8] |
| A549 | Lung Cancer | Not Specified | See reference | [9] |
| Huh-7 | Liver Cancer | Not Specified | See reference | [9] |
| A498 | Renal Cell Carcinoma | 24-72 hours | Dose-dependent effects observed | [5] |
| ACHN | Renal Cell Carcinoma | 24-72 hours | Dose-dependent effects observed | [5] |
Note: The efficacy of this compound is cell-line specific. It is imperative to determine the IC50 for your cell line of interest empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Hygroscopic, anhydrous Dimethyl sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Refer to a stock solution calculator for precise volumes.[1]
-
Vortex or sonicate briefly if necessary to ensure the compound is completely dissolved. The solution should be clear.[1]
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect from light.[1]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4]
Visualizations
Caption: General experimental workflow for studying this compound effects.
Caption: this compound-induced apoptosis signaling pathway via ROS.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkannin induces cytotoxic autophagy and apoptosis by promoting ROS-mediated mitochondrial dysfunction and activation of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Validation & Comparative
Unveiling the Molecular Choreography of Acetylalkannin: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, the naphthoquinone derivative Acetylalkannin is emerging as a compound of significant interest. This guide provides a comprehensive validation of this compound's mechanism of action, offering a comparative analysis supported by experimental data for researchers, scientists, and drug development professionals. Here, we delve into its role as a chemosensitizer in cancer therapy and its potential as an anti-inflammatory agent, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Chemosensitization in Cancer Therapy: Targeting the DNA Damage Response
This compound has demonstrated a remarkable ability to sensitize solid tumor cells to the widely used chemotherapeutic agent, cisplatin. This effect is primarily achieved through its targeted inhibition of the Ataxia Telangiectasia Mutated (ATM) protein, a key player in the DNA Damage Response (DDR) pathway.
A pivotal study has shown that low-dose concentrations of this compound (2.5 µM or 2.6 µM) significantly enhance the sensitivity of Huh-7 liver cancer and A549 lung cancer cells to cisplatin.[1] This synergistic effect is attributed to this compound's ability to induce the caspase-dependent degradation of ATM, thereby suppressing the DDR signaling cascade and promoting apoptosis in cancer cells.[1]
Comparative Analysis: this compound vs. Other Shikonin Derivatives
While Shikonin and its derivatives are known for their anti-cancer properties, this compound has been identified as a particularly potent ATM-targeting analogue.[1] This specificity offers a potential advantage in overcoming cisplatin resistance, a major challenge in cancer treatment.
| Compound | Target | Effect | Cell Lines |
| This compound | ATM | Sensitizes to Cisplatin | Huh-7, A549 |
| Shikonin | Multiple (e.g., Pyruvate Kinase M2) | Broad anti-cancer activity | Various |
| Alkannin | Not specified | Anti-cancer and anti-inflammatory | Various |
Experimental Validation:
The chemosensitizing effect of this compound was validated through a series of in vitro experiments.
-
Cell Viability Assays: To determine the cytotoxic effects of this compound in combination with cisplatin, MTT or similar cell viability assays are performed.
-
Western Blotting: This technique is crucial to demonstrate this compound's impact on the ATM/DDR pathway. Changes in the expression levels of key proteins such as ATM, phosphorylated ATM (p-ATM), and downstream targets are quantified.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic cells upon treatment with this compound and cisplatin.
Signaling Pathway Visualization:
Anti-inflammatory Properties: Modulation of Key Signaling Pathways
Beyond its anti-cancer potential, this compound, as a derivative of Alkannin and Shikonin, is implicated in anti-inflammatory responses. While direct quantitative data for this compound is still emerging, the mechanisms of its parent compounds provide a strong foundation for its potential action. Alkannin and Shikonin have been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Analysis: Potential Anti-inflammatory Efficacy
Studies have indicated that there is no significant difference in the anti-inflammatory activity between the enantiomers Shikonin and Alkannin.[2] This suggests that this compound, as a derivative, is likely to possess comparable anti-inflammatory properties.
| Compound | Target Pathways | Key Inflammatory Mediators |
| This compound (putative) | NF-κB, MAPK | TNF-α, IL-6 |
| Shikonin | NF-κB, MAPK | TNF-α, IL-6 |
| Alkannin | NF-κB, MAPK | TNF-α, IL-6 |
Experimental Validation:
To validate the anti-inflammatory effects of this compound, the following experimental approaches are recommended:
-
Cell-based Inflammation Models: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) can be used to mimic an inflammatory environment.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This quantitative assay is used to measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants or biological fluids following treatment with this compound.
-
Western Blotting: To investigate the molecular mechanism, Western blotting can be employed to assess the phosphorylation status and total protein levels of key components of the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.
Signaling Pathway Visualization:
Detailed Experimental Protocols
Western Blot for ATM Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or cisplatin for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATM, p-ATM, and other relevant DDR proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells and treat with this compound and/or cisplatin.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
ELISA for TNF-α and IL-6 Quantification
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus.
-
Coating: Coat a 96-well plate with capture antibody for TNF-α or IL-6.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop color.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
This guide provides a foundational understanding of this compound's validated and putative mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative comparison with existing alternatives.
References
cross-validation of Acetylalkannin quantification methods
A Comparative Guide to the Quantification of Acetylalkannin: HPLC-DAD vs. UHPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This compound, a potent naphthoquinone derivative found in the roots of various Boraginaceae family plants, has garnered significant interest for its wide-ranging pharmacological activities, including wound healing, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Methodology Comparison
Both HPLC-DAD and UHPLC-MS/MS are powerful chromatographic techniques suitable for the analysis of this compound. However, they differ in their principles of detection, sensitivity, and selectivity. HPLC-DAD relies on the absorption of ultraviolet-visible light by the analyte, while UHPLC-MS/MS provides structural information and enhanced selectivity through mass-to-charge ratio analysis.[3][4][5]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible method for the quantification of this compound. The separation is typically achieved on a reversed-phase C18 column with a gradient elution system.
Experimental Protocol:
-
Sample Preparation: Extraction of this compound from the plant matrix (e.g., roots) is commonly performed using organic solvents such as methanol or ethanol, followed by filtration.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is utilized.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection: Diode array detector monitoring at a wavelength specific to this compound (e.g., 520 nm).
-
-
Quantification: A calibration curve is constructed by injecting known concentrations of an this compound standard. The concentration in the sample is then determined by interpolating its peak area against the calibration curve.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level quantification.[4][6]
Experimental Protocol:
-
Sample Preparation: Similar to HPLC-DAD, with potential additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage the high pressures of the UHPLC system.[7]
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Flow Rate: A lower flow rate is typically used, for example, 0.4 mL/min.[6]
-
Column Temperature: Maintained at a controlled temperature, for instance, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for this compound, providing high selectivity.
-
-
Quantification: An internal standard is often used to correct for matrix effects and variations in instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Performance Data
The following table summarizes the key performance parameters for the two methods based on typical validation data found in the literature.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range[4] |
| Precision (%RSD) | < 5% | < 15% (typically stricter for regulated bioanalysis)[8] |
| Accuracy (%Bias) | ± 15% | ± 15% (typically stricter for regulated bioanalysis)[8] |
| Selectivity | Good | Excellent |
| Run Time | 15-30 minutes | 5-15 minutes[6] |
Method Selection Guide
The choice between HPLC-DAD and UHPLC-MS/MS for this compound quantification depends on the specific research needs:
-
HPLC-DAD is a cost-effective and reliable method suitable for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary requirement.
-
UHPLC-MS/MS is the preferred method for bioanalytical studies (e.g., pharmacokinetics), analysis of complex matrices, and when high sensitivity and unequivocal identification are necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of this compound using chromatographic methods.
Caption: General workflow for this compound quantification.
References
- 1. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial responses to plant antimicrobials: the case of alkannin and shikonin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekakit.com [eurekakit.com]
- 7. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Acetylalkannin vs. Synthetic Analogues: A Comparative Guide for Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of acetylalkannin and its synthetic analogues, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This compound, a naturally occurring naphthoquinone, and its chiral enantiomer, acetylshikonin, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Researchers have synthesized numerous analogues to enhance efficacy and selectivity, making a direct comparison essential for future drug development.
Performance Comparison: Cytotoxicity in Cancer Cell Lines
The in vitro anticancer activity of this compound (acetylshikonin) and its synthetic analogues is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of these compounds against a range of human cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Exposure (h) | Reference |
| Acetylshikonin | BCL1 (Leukemia) | 1.8 ± 0.1 | 24 | [1] |
| BCL1 (Leukemia) | 1.5 ± 0.1 | 48 | [1] | |
| JVM-13 (Leukemia) | 2.3 ± 0.2 | 24 | [1] | |
| JVM-13 (Leukemia) | 1.9 ± 0.1 | 48 | [1] | |
| A498 (Renal) | ~2.5 | 48 | [2] | |
| ACHN (Renal) | ~2.5 | 48 | [2] | |
| Shikonin | BCL1 (Leukemia) | Not explicitly stated, but less potent than some analogues | - | [1] |
| A375SM (Melanoma) | Dose-dependent inhibition observed | - | [3] | |
| Isobutyrylshikonin (IBS) | BCL1 (Leukemia) | 0.4 ± 0.05 | 24 | [1] |
| BCL1 (Leukemia) | 0.3 ± 0.02 | 48 | [1] | |
| JVM-13 (Leukemia) | 0.5 ± 0.04 | 24 | [1] | |
| JVM-13 (Leukemia) | 0.4 ± 0.03 | 48 | [1] | |
| α-Methyl-n-butyrylshikonin (MBS) | BCL1 (Leukemia) | 0.5 ± 0.03 | 24 | [1] |
| BCL1 (Leukemia) | 0.4 ± 0.02 | 48 | [1] | |
| JVM-13 (Leukemia) | 0.6 ± 0.05 | 24 | [1] | |
| JVM-13 (Leukemia) | 0.5 ± 0.03 | 48 | [1] | |
| β-hydroxyisovalerylshikonin | BCL1 & JVM-13 | No significant reduction in viability | 24 & 48 | [1] |
| Deoxyshikonin | BCL1 & JVM-13 | No significant reduction in viability | 24 & 48 | [1] |
Experimental Protocols
The determination of IC50 values is a critical step in assessing the anticancer potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Detailed Protocol for MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
This compound or synthetic analogue stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or its analogues) in the complete culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound and its analogues primarily induce cancer cell death through the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways leading to apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a test compound.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Acetylalkannin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory effects of Acetylalkannin, presenting a comparative overview with the well-established steroidal anti-inflammatory drug, Dexamethasone. The information is supported by experimental data from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for assessing inflammatory responses.
Executive Summary
This compound, a naphthoquinone derivative, demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, crucial regulators of the inflammatory cascade. This guide presents a side-by-side comparison of the inhibitory effects of this compound and Dexamethasone on various inflammatory markers, details the experimental protocols for these assessments, and visualizes the underlying molecular pathways.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of Acetylshikonin (a closely related compound to this compound) and Dexamethasone on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that the data for Acetylshikonin and Dexamethasone are compiled from different studies; therefore, a direct comparison should be made with caution.
Table 1: Inhibitory Effects of Acetylshikonin on Pro-Inflammatory Cytokines
| Concentration | % Inhibition of IL-6 Production | % Inhibition of TNF-α Production |
| 2.5 µM | Significant decrease | Data not available |
| Dose-dependent | Down-regulated | Decreased significantly |
Data derived from studies on Acetylshikonin in poly(I:C)-stimulated RAW264.7 cells.[1]
Table 2: Inhibitory Effects of Dexamethasone on Pro-Inflammatory Mediators
| Inflammatory Mediator | Concentration | % Inhibition |
| Nitric Oxide (NO) | 1 µM | Significant reduction |
| TNF-α | 1 µM | Significant suppression[2] |
| IL-6 | 10 µM | Significant reduction[3] |
| IL-1β | 10 µM | Significant reduction[3] |
Data compiled from various studies on Dexamethasone in LPS-stimulated RAW 264.7 cells.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[4]
-
NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and trigger the expression of genes encoding pro-inflammatory proteins such as iNOS, COX-2, TNF-α, and IL-6. Acetylshikonin has been shown to decrease the phosphorylation of NF-κB.[1]
-
MAPK Pathway: The MAPK family, including p38 and JNK, plays a pivotal role in transmitting inflammatory signals. LPS activation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that contribute to the inflammatory response. Acetylshikonin has been observed to reduce the phosphorylation of p38.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentrations of the test compounds, RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound or Dexamethasone for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to assess cell viability.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-NF-κB, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound.
References
- 1. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Shikonin derivatives inhibited LPS-induced NOS in RAW 264.7 cells via downregulation of MAPK/NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different Acetylalkannin extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of Acetylalkannin, a potent naphthoquinone derivative, is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of four key extraction methodologies: conventional Soxhlet extraction, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The efficacy of each technique is evaluated based on quantitative yield, processing time, and solvent consumption, supported by detailed experimental protocols.
Comparison of Extraction Efficacy
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound while minimizing environmental impact and operational costs. The following table summarizes the quantitative performance of the four techniques.
| Extraction Technique | Extraction Yield (%) | Key Parameters | Advantages | Disadvantages |
| Soxhlet Extraction | ~1.24 (total alkannins) | Solvent: Hexane; Continuous reflux | High extraction efficiency for non-polar compounds | Time-consuming, large solvent volume, potential thermal degradation |
| Supercritical Fluid Extraction (SFE) | 1.47 (total alkannins) | 80 °C, 175 bar, CO₂ flow rate: 5 g/min | Environmentally friendly, high selectivity, solvent-free product | High initial equipment cost, requires technical expertise |
| Ultrasound-Assisted Extraction (UAE) | 1.07 ± 0.004 (total naphthoquinones) | Solvent: 56.19% Ethanol; Time: 51.15 min; Temperature: 51.6°C | Reduced extraction time, lower solvent consumption, improved yield over conventional methods | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Not specifically reported for this compound, but for similar compounds (e.g., Astilbin) yields of up to 15.15 ± 0.72 have been achieved. | Solvent: Water:Methanol (40:60); Power: 450 W; Cycles: 6 | Rapid extraction, reduced solvent usage, higher yields in some cases | Requires microwave-transparent vessels, potential for localized overheating |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to facilitate replication and adaptation in a laboratory setting.
Conventional Soxhlet Extraction
This traditional method relies on the continuous washing of a solid sample with a refluxing solvent.
Protocol:
-
Grind the dried plant material (e.g., roots of Alkanna tinctoria) to a fine powder.
-
Accurately weigh approximately 10 g of the powdered material and place it inside a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as hexane (approximately 250 mL).[1][2][3]
-
Assemble the Soxhlet apparatus by attaching the flask to the extractor and a condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for several hours (typically 6-8 hours), during which the solvent will cyclically siphon back into the flask.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.[4][5][6][7]
Protocol:
-
Prepare the plant material by drying and grinding it to a uniform particle size.
-
Load the ground material (e.g., 10 g) into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for total alkannins have been reported as a temperature of 80°C and a pressure of 175 bar.
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 5 g/min ).
-
The extracted compounds are dissolved in the supercritical fluid and carried to a separator.
-
In the separator, reduce the pressure to allow the CO₂ to return to a gaseous state, causing the precipitation of the extracted compounds.
-
Collect the crude this compound extract from the separator. The CO₂ can be recycled for further extractions.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.[8][9][10][11][12]
Protocol:
-
Mix the powdered plant material with a suitable solvent in a flask. A study on naphthoquinones reported an optimal ethanol concentration of 56.19%.[2]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters. For total naphthoquinones, an extraction time of 51.15 minutes and a temperature of 51.6°C have been reported as optimal.[2]
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz).
-
After the extraction period, separate the solid material from the solvent by filtration or centrifugation.
-
Evaporate the solvent from the filtrate to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[6][13][14][15][16][17]
Protocol:
-
Place the powdered plant material in a microwave-safe extraction vessel.
-
Add a suitable solvent. For a similar compound, astilbin, a water:methanol (40:60) mixture was found to be effective.[16]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power and extraction time. For astilbin, a power of 450 W and 6 extraction cycles (intermittent radiation) were optimal.[16]
-
After extraction, allow the vessel to cool before opening.
-
Filter the mixture to separate the plant residue from the extract.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound extract.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound.
Signaling Pathway Visualization
While this compound's mechanisms of action are multifaceted, a simplified representation of a potential signaling pathway involved in its anti-inflammatory effects is depicted below. It is important to note that this is a generalized pathway and specific interactions may vary.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. scribd.com [scribd.com]
- 3. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. sitec-hp.ch [sitec-hp.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.) | MDPI [mdpi.com]
- 12. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Microwave-Assisted Extraction Optimization and Effect of Drying Temperature on Catechins, Procyanidins and Theobromine in Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
Acetylalkannin as a Potential Biomarker: A Validation and Comparison Guide
An Objective Evaluation for Researchers and Drug Development Professionals
Currently, Acetylalkannin is recognized for its therapeutic properties, particularly its antimicrobial and cytotoxic effects against various pathogens and cancer cell lines. However, based on available scientific literature, it has not yet been validated as a clinical biomarker for any specific disease. This guide provides a comprehensive overview of the necessary steps to validate this compound as a potential biomarker, compares the required analytical methodologies, and presents a hypothetical framework for its evaluation against established markers.
Comparative Analysis of Analytical Methods for this compound Quantification
The accurate quantification of a biomarker is the foundation of its validation. Various analytical techniques have been employed for the detection and quantification of this compound and its related naphthoquinone derivatives. The choice of method depends on the required sensitivity, specificity, and the nature of the biological matrix.
| Method | Principle | Advantages | Limitations | Reference(s) |
| HPLC-DAD-MS | High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry. Separates compounds based on their physicochemical properties, which are then detected by UV-Vis absorbance and mass-to-charge ratio. | High sensitivity and specificity, allowing for both quantification and structural confirmation.[1][2] | Requires sophisticated instrumentation and expertise.[1] | [1][2] |
| UHPLC-DAD | Ultra-High-Performance Liquid Chromatography with Diode Array Detection. A high-pressure version of HPLC for faster and higher resolution separations. | Improved resolution and shorter analysis times compared to conventional HPLC.[3] | Similar to HPLC, requires specialized equipment. | [3] |
| TLC Densitometry | Thin-Layer Chromatography followed by quantification of the separated spots using a densitometer. | Simple, cost-effective, and suitable for screening multiple samples simultaneously.[1] | Lower sensitivity and resolution compared to HPLC-based methods.[1] | [1] |
| Spectrophotometry | Measures the absorbance of light by a substance at a specific wavelength (around 525 nm for shikonins). | Rapid and straightforward for quantifying total shikonin-like compounds in a sample.[1] | Lacks specificity; cannot distinguish between different shikonin derivatives.[1] | [1] |
| Voltammetric Methods | Electrochemical techniques that measure the current resulting from the oxidation or reduction of the analyte. | High sensitivity and potential for miniaturization for point-of-care applications.[1] | Can be affected by interfering substances in complex biological matrices.[1] | [1] |
A Roadmap for Biomarker Validation: The Case of this compound
The validation of a novel biomarker is a multi-stage process that requires rigorous scientific evidence to demonstrate its clinical utility.[4] The following workflow outlines the necessary steps to evaluate this compound as a potential biomarker.
Caption: A stepwise workflow for the validation of this compound as a clinical biomarker.
Experimental Protocols
Quantification of this compound in Human Plasma by UHPLC-DAD
This protocol is based on methodologies described for the quantification of shikonin derivatives.[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 520 nm.
-
-
Validation Parameters:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[3]
-
Hypothetical Use Case: this compound as a Therapeutic Response Biomarker in Cancer
Given the known cytotoxic effects of shikonin derivatives, this compound could potentially serve as a biomarker to monitor the therapeutic response to treatments involving this compound. For instance, in certain cancers, the STAT3 and PKM2 signaling pathways are often dysregulated.[5] Shikonin has been shown to inhibit these pathways.[5] If this compound has a similar mechanism, its levels in plasma or tumor tissue could correlate with target engagement and therapeutic efficacy.
Caption: A potential mechanism of action for this compound in cancer therapy.
Hypothetical Performance Comparison
To be a viable biomarker, this compound would need to demonstrate superior or complementary performance to existing markers for a specific disease. The following table provides a hypothetical comparison for monitoring treatment response in a specific cancer type, illustrating the type of data that would be required.
Please note: The following data is purely illustrative and not based on experimental results.
| Parameter | This compound (Hypothetical) | Established Biomarker (e.g., CA 15-3) |
| Sensitivity | 85% | 70% |
| Specificity | 90% | 80% |
| Positive Predictive Value | 88% | 75% |
| Negative Predictive Value | 87% | 75% |
| Correlation with Tumor Burden | r = 0.75 | r = 0.60 |
| Lead Time to Clinical Progression | 4 months | 2 months |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial responses to plant antimicrobials: the case of alkannin and shikonin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Acetylalkannin from different geographical sources
A comparative analysis of Acetylalkannin, a significant naphthoquinone derivative, reveals notable variations based on its geographical origin. This compound, along with its enantiomer acetylshikonin, is primarily extracted from the roots of various plants belonging to the Boraginaceae family. The geographical location of these plants influences not only the total yield of these compounds but also the stereochemical nature and the profile of related derivatives.
Alkannin and its derivatives, including this compound, are typically found in European species like Alkanna tinctoria.[1][2] Conversely, the enantiomeric shikonin and its derivatives, such as acetylshikonin, are predominantly isolated from Asiatic species like Lithospermum erythrorhizon and Arnebia euchroma.[1][3] Studies indicate that environmental factors tied to geography can cause significant variations in the concentration of these bioactive compounds.[4]
A systematic investigation into three Boraginaceae plants in China—Arnebia euchroma, Lithospermum erythrorhizon, and Onosma confertum—demonstrated a clear geographical and species-based differentiation. The study found that Arnebia euchroma primarily yields S-form naphthoquinones (alkannin derivatives), whereas Lithospermum erythrorhizon and Onosma confertum predominantly produce the R-form (shikonin derivatives).[3] Similarly, a detailed analysis of ten different Alkanna species collected from various regions of Greece showed that while this compound was a common derivative, its proportion in relation to other derivatives like β,β-dimethylacrylalkannin and isovalerylalkannin varied significantly among the species and locations.[5]
Comparative Data of this compound and Related Derivatives
The following table summarizes findings from various studies, highlighting the geographical source, plant species, and the primary naphthoquinone derivatives identified.
| Plant Species | Geographical Source | Major Naphthoquinone Derivatives Identified | Citation |
| Alkanna tinctoria | Greece | This compound, β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin | [5] |
| Arnebia euchroma | China | Predominantly S-form derivatives (Alkannins), including β,β-dimethylacrylalkannin | |
| Lithospermum erythrorhizon | China | Predominantly R-form derivatives (Shikonins) | [3] |
| Onosma confertum | China | Predominantly R-form derivatives (Shikonins), including β,β-dimethylacrylshikonin | [3] |
| Onosma argentatum | Not Specified | Deoxyshikonin, Acetylshikonin, 3-hydroxyisovalerylshikonin | [1] |
Note: The yield and specific composition of derivatives can be influenced by extraction methods and analytical techniques, leading to variations between studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable analysis of this compound from diverse sources.
Extraction and Purification Protocol
This protocol outlines a general procedure for the extraction and isolation of this compound and related naphthoquinones from dried plant roots.
-
Preparation of Plant Material : Air-dry the roots of the plant material at room temperature and grind them into a coarse powder.
-
Extraction : Perform extraction using a Soxhlet apparatus or percolation with a non-polar solvent like n-hexane or dichloromethane to yield a viscous red extract.[1] Supercritical CO2 extraction has also been reported as an effective method.[1]
-
Initial Purification : The crude extract is often subjected to preliminary purification. A common method involves column chromatography over silica gel.[6]
-
Fractionation : Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with dichloromethane and chloroform.[6]
-
Isolation : Collect the fractions and monitor using Thin Layer Chromatography (TLC). Fractions containing compounds of interest are combined and concentrated. Further purification to isolate specific derivatives like this compound can be achieved using preparative High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[7][8]
-
Structure Elucidation : The structure of the isolated compounds is confirmed using spectroscopic methods such as Mass Spectrometry (MS), 1D/2D Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.[7]
High-Performance Liquid Chromatography (HPLC) Analysis Protocol
HPLC is the standard method for the quantitative determination of this compound and its derivatives.
-
Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic or gradient elution can be used. A common mobile phase for separating shikonin derivatives is a mixture of acetonitrile and methanol (e.g., 95:5 v/v) or acetonitrile/methanol/5% formic acid in water.[7]
-
Detection : Set the detector wavelength to 520 nm for the quantification of naphthoquinone pigments.[7]
-
Sample Preparation : Dissolve a precisely weighed amount of the purified extract or isolated compound in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification : Create a calibration curve using a certified standard of this compound/Acetylshikonin at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Cell Viability (MTT) Assay Protocol
This assay is commonly used to assess the cytotoxic (anti-cancer) activity of compounds like this compound.
-
Cell Culture : Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound from different plant sources.
Caption: A diagram of the experimental workflow for this compound analysis.
Inhibition of PI3K/Akt Signaling Pathway by this compound
This compound and its related derivatives have been shown to exert anti-cancer effects by modulating key cellular signaling pathways.[10] One of the most significant is the PI3K/Akt pathway, which is critical for regulating cell proliferation, survival, and apoptosis.[1][11] Shikonin, the enantiomer of alkannin, has been demonstrated to inhibit this pathway, leading to the suppression of tumor growth.[12][13]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Production in Alkanna tinctoria Links Plant Development with the Recruitment of Individual Members of Microbiome Thriving at the Root-Soil Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study on enantiomeric excess of main akannin/shikonin derivatives isolated from the roots of three endemic Boraginaceae plants in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantitative-determination-of-alkannins-and-shikonins-in-endemic-mediterranean-alkanna-species - Ask this paper | Bohrium [bohrium.com]
- 5. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Advance in Anti-tumor Mechanisms of Shikonin, Alkannin and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acetylalkannin
For Immediate Reference: Key Safety and Handling Protocols for Acetylalkannin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust and aerosols. Use in areas with appropriate exhaust ventilation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes risks. Follow these procedural steps:
2.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid compound, do so in a designated area, preferably within a fume hood, to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
First Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention. |
Spill and Accidental Release Measures
Prompt and correct response to a spill is essential to prevent wider contamination and exposure.
4.1. Personal Precautions:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined in Section 1.
4.2. Containment and Clean-up:
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust generation. Place in a suitable, labeled container for disposal.
-
For liquid spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and wipe dry.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound (solid, liquid, and contaminated materials) in clearly labeled, sealed containers.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Do not allow the chemical to enter drains.[2] Contact a licensed professional waste disposal service for proper disposal.
Experimental Workflow for Handling an this compound Spill
Caption: Workflow for a safe and effective response to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
